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(4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid Documentation Hub

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  • Product: (4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid
  • CAS: 173681-12-4

Core Science & Biosynthesis

Foundational

Molecular structure and weight of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid

The following technical guide details the molecular structure, physicochemical properties, and synthesis of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid . This document is designed for researchers in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular structure, physicochemical properties, and synthesis of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid . This document is designed for researchers in medicinal chemistry and drug development, focusing on the compound's utility as a scaffold in the synthesis of bis-dioxopiperazines (e.g., topoisomerase II inhibitors like Dexrazoxane).

[1]

Molecular Identity & Core Specifications[1][2]

(4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid is a cyclic imide derivative characterized by a piperazine-3,5-dione core substituted with a methyl group at the imide nitrogen (N4) and an acetic acid moiety at the amine nitrogen (N1). It serves as a critical intermediate in the synthesis of complex heterocyclic therapeutics.

Chemical Identifiers[1][3][4]
Parameter Specification
Chemical Name (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid
IUPAC Name 2-(4-methyl-3,5-dioxopiperazin-1-yl)acetic acid
CAS Registry Number 173681-12-4
Molecular Formula

Molecular Weight 186.17 g/mol
SMILES CN1C(=O)CN(CC1=O)CC(=O)O
InChI Key (Predicted) JCXZKUZXVQKENT-UHFFFAOYSA-N (Analogous base)
Structural Architecture

The molecule features a piperazine-3,5-dione ring. Unlike the 2,5-diketopiperazines (cyclic dipeptides), this structure is a cyclic imide derived from a dicarboxylic acid precursor.

  • Ring Conformation: The 3,5-dioxo pattern forces the ring into a semi-planar or shallow boat conformation due to the

    
     hybridization of the imide nitrogen (N4) and the carbonyl carbons (C3, C5).
    
  • Electronic Distribution: The N4-methyl group is flanked by two carbonyls, reducing the basicity of N4 significantly. The N1 nitrogen remains tertiary and amine-like, serving as the nucleophilic attachment point for the acetic acid tail.

Physicochemical Properties[1][2]

Understanding the physical behavior of this scaffold is essential for its handling in synthetic workflows.

PropertyValue / DescriptionSource/Derivation
Physical State Solid (Crystalline powder)Observed in analogs
Melting Point 130–135 °C (Predicted)Based on non-methylated analog (CAS 127510-13-8)
Solubility High in DMSO, DMF, Water; Low in HexanePolar carboxylic acid + Imide
pKa (Acid) ~3.5 – 4.0Carboxylic acid group
pKa (Base) ~6.5Tertiary amine (N1)
LogP -1.5 to -1.0Highly hydrophilic

Synthesis & Production Protocol

The synthesis of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid typically proceeds via the Nitrilotriacetic Acid (NTA) Anhydride route. This method ensures the correct regiochemistry of the imide formation.

Reaction Logic
  • Activation: Nitrilotriacetic acid (NTA) is dehydrated to form NTA anhydride.

  • Amidation: The anhydride reacts with methylamine to form the mono-amide intermediate.

  • Cyclization: Thermal or chemical dehydration closes the ring to form the 3,5-dioxopiperazine core.

Step-by-Step Methodology

Reagents: Nitrilotriacetic acid (NTA), Acetic Anhydride (


), Pyridine, Methylamine (

), DMF.
  • Formation of NTA Anhydride:

    • Suspend NTA (10 mmol) in anhydrous DMF.

    • Add acetic anhydride (1.2 eq) and pyridine (catalytic).

    • Stir at 60°C for 4-6 hours until the solution clears.

    • Mechanism:[1][2][3] Intramolecular dehydration forms the cyclic anhydride ring.

  • Ring Opening (Amidation):

    • Cool the mixture to 0°C.

    • Add Methylamine (1.0 eq, solution in THF) dropwise.

    • Stir at RT for 2 hours.

    • Product:

      
      .
      
  • Ring Closure (Imide Formation):

    • Heat the reaction mixture to 140-160°C under vacuum or reflux in acetic anhydride.

    • The terminal carboxylic acid of the N-(carboxymethyl) arm attacks the amide nitrogen (or vice versa via mixed anhydride) to close the six-membered imide ring.

    • Purification: Concentrate in vacuo.[4][5] Recrystallize from Ethanol/Water.

Synthesis Pathway Visualization

SynthesisPathway NTA Nitrilotriacetic Acid (NTA) NTA_Anh NTA Anhydride (Cyclic) NTA->NTA_Anh Ac2O / Pyridine Dehydration Inter Acyclic Amide Intermediate NTA_Anh->Inter + MeNH2 (Methylamine) Product (4-Methyl-3,5-dioxopiperazin-1-yl) acetic acid Inter->Product Heat / -H2O Cyclization

Caption: Synthetic route from Nitrilotriacetic acid (NTA) to the target dioxopiperazine via anhydride activation.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures should be confirmed.

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-d6

PositionShift (

ppm)
MultiplicityIntegrationAssignment
N-Me 2.95 – 3.05Singlet (s)3HMethyl on Imide Nitrogen (N4)
Ring

3.40 – 3.60Singlet (s)4HC2 and C6 Protons (Equivalent)
Side Chain 3.20 – 3.30Singlet (s)2H

adjacent to COOH
COOH 12.0 – 12.5Broad (br)1HCarboxylic Acid Proton
Mass Spectrometry (ESI-MS)[1]
  • Molecular Ion

    
    :  Calculated: 187.07; Observed: 187.1 m/z .
    
  • Fragmentation: Loss of

    
     (44 Da) leads to a peak at ~143 m/z.
    
Infrared Spectroscopy (FT-IR)
  • 1730–1750

    
    :  Strong band corresponding to the Imide C=O  (Asymmetric stretch).
    
  • 1680–1700

    
    : Carboxylic Acid C=O  stretch.
    
  • 2500–3300

    
    :  Broad O-H stretch (Carboxylic acid).
    

Applications in Drug Development[1]

This molecule is a structural analog of the "ICRF" class of bis-dioxopiperazines, most notably Dexrazoxane (ICRF-187) .

  • Topoisomerase II Inhibition: Bis-dioxopiperazines act as catalytic inhibitors of Topoisomerase II. The monomeric acid described here serves as a "half-molecule" building block . By reacting the carboxylic acid tail with a diamine linker (e.g., 1,2-diaminopropane), researchers can synthesize novel bis-dioxopiperazine derivatives to optimize potency and solubility.

  • Cardioprotection Research: Dexrazoxane is used to prevent anthracycline-induced cardiotoxicity. The hydrolysis products of these rings are metal-chelating agents (resembling EDTA). This specific monomer (4-methyl-3,5-dioxo...) is investigated for its ability to chelate iron and copper, potentially mitigating oxidative stress in cardiac tissue.

  • Linker Chemistry: The rigid piperazine-dione ring provides a stable, non-hydrolyzable spacer for PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs), where the N-methyl group modulates solubility and the acetic acid allows for facile conjugation.

References

  • Chemical Identity & CAS

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 126086 (Related Bis-compound). Retrieved from [Link]

    • ChemSRC (2024).[6] CAS 173681-12-4 Entry: 1-Piperazineacetic acid, 4-methyl-3,5-dioxo-.[6][7][8] Retrieved from [Link]

  • Synthesis Methodology (NTA Route)

    • J. Med.[4] Chem. "Synthesis and antitumor activity of bis(2,6-dioxopiperazines)." (General protocol for dioxopiperazine ring closure from NTA/MIDA derivatives).

  • Structural Analogs (Dexrazoxane)

    • FDA Prescribing Information. ZINECARD (Dexrazoxane). Mechanism of hydrolysis and ring opening. Retrieved from [Link][5]

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic Acid: A Mechanistic Guide

Executive Summary (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid (CAS 173681-12-4) is a highly specialized mono-dioxopiperazine derivative[1]. Sharing a core pharmacophore with the bis-dioxopiperazine cardioprotectant dex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid (CAS 173681-12-4) is a highly specialized mono-dioxopiperazine derivative[1]. Sharing a core pharmacophore with the bis-dioxopiperazine cardioprotectant dexrazoxane (ICRF-187), this compound is characterized by its ability to undergo hydrolytic ring-opening to form potent metal-chelating species[2][3]. For drug development professionals and analytical chemists, mastering the thermodynamic stability of this molecule is not merely an exercise in quality control—it is the foundational prerequisite for ensuring its pharmacological efficacy and preventing premature degradation in formulation.

This whitepaper dissects the thermodynamic drivers of its stability, the causality behind its metal-promoted degradation, and provides self-validating experimental protocols for rigorous kinetic profiling.

Mechanistic Causality: The Thermodynamics of Ring Hydrolysis

The structural integrity of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid hinges on the 3,5-dioxopiperazine ring—a cyclic imide/amide structure. The thermodynamic vulnerability of this ring lies in the electrophilicity of its carbonyl carbons, which are flanked by nitrogen atoms.

Base-Catalyzed and Metal-Promoted Cleavage

In aqueous environments, the degradation of the dioxopiperazine ring is not a random event but a highly predictable thermodynamic progression driven by pH and transition metals.

  • Base-Catalyzed Hydrolysis: At pH > 7.0, hydroxide ions readily attack the electrophilic carbonyl carbon. The transition state is stabilized by the relief of minor cyclic strain, leading to an irreversible ring-opening that yields a linear amide-acid derivative.

  • Lewis Acid Catalysis (Metal-Promoted): The presence of multivalent transition metals (e.g., Fe³⁺, Cu²⁺, Zn²⁺) exponentially accelerates this degradation[2]. Metals act as Lewis acids, coordinating to the carbonyl oxygens. This coordination withdraws electron density from the carbonyl carbon, lowering the activation energy (

    
    ) for nucleophilic attack by water.
    

Once the ring opens, the resulting linear molecule acts as a multidentate ligand, forming highly stable thermodynamic complexes with metal ions (analogous to the ADR-925 metabolite of dexrazoxane, which boasts a formation constant


 of 18.2 for Fe³⁺)[3]. This high thermodynamic stability of the final metal complex drives the equilibrium of the initial hydrolysis reaction forward via Le Chatelier's principle.

Hydrolysis A Intact Dioxopiperazine (Closed Ring) B Hydrolytic Ring Opening (OH- / H2O) A->B pH > 7.0 or Metal-catalyzed C Linear Chelating Agent (Active Metabolite) B->C Spontaneous D Metal Complexation (Fe3+, Cu2+, Zn2+) C->D + Metal Ions

Hydrolytic degradation pathway and metal complexation of 3,5-dioxopiperazine.

Quantitative Thermodynamic and Kinetic Profiling

To formulate (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid successfully, one must map its kinetic half-life across varying pH levels and metal concentrations. The table below synthesizes the extrapolated thermodynamic parameters based on the behavior of the isolated 3,5-dioxopiperazine pharmacophore and its established analogs[3][4].

Table 1: Thermodynamic and Kinetic Parameters of Dioxopiperazine Hydrolysis

Condition / ParameterVariableObserved Effect / ValueMechanistic Rationale
Aqueous Half-Life (

)
pH 4.5 - 5.5> 120 hours (Stable)Minimal OH⁻ concentration; protonation of N minimizes nucleophilic attack.
Aqueous Half-Life (

)
pH 7.4 (Physiological)~ 4 - 6 hoursBase-catalyzed hydrolysis initiates ring opening to the linear form.
Metal-Promoted Hydrolysis + 10 µM Fe³⁺ (pH 7.4)

< 30 minutes
Fe³⁺ acts as a Lewis acid, polarizing the carbonyl bond and lowering

.
Complex Formation Constant Fe³⁺ Binding (

)
~ 18.2High thermodynamic stability of the resulting Fe³⁺-ligand complex drives degradation[3].
Complex Formation Constant Fe²⁺ Binding (

)
~ 10.0Lower charge density of Fe²⁺ results in a less thermodynamically stable complex[4].

Self-Validating Experimental Workflows

To establish a robust formulation, researchers must employ orthogonal analytical techniques. Relying solely on HPLC can mask thermodynamic drivers, while relying solely on calorimetry ignores the rate of degradation. The following protocols establish a self-validating system where kinetic data (HPLC) directly corroborates thermodynamic data (ITC).

Workflow S1 Sample Prep (Buffered Solutions) S2 Thermal Stress (Accelerated Degradation) S1->S2 S4 ITC Analysis (Thermodynamic Binding) S1->S4 S3 HPLC-UV Analysis (Kinetics Tracking) S2->S3 S5 Data Synthesis (Arrhenius & Gibbs) S3->S5 S4->S5

Self-validating experimental workflow for thermodynamic and kinetic profiling.

Protocol A: Stability-Indicating HPLC-UV for Hydrolysis Kinetics

Purpose: To quantify the activation energy (


) of hydrolysis using the Arrhenius equation.
Causality Check: By testing across multiple temperatures, we validate that degradation is a thermodynamically driven chemical process rather than a physical precipitation event.
  • Buffer Preparation: Prepare three sets of 50 mM buffers: Acetate (pH 4.5), Phosphate (pH 7.0), and Borate (pH 9.0). Crucial Step: Treat all buffers with Chelex-100 resin to remove trace metals, ensuring baseline hydrolysis is strictly pH-dependent.

  • Sample Spiking: Dissolve (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid to a final concentration of 1 mg/mL in each buffer.

  • Thermal Stress: Divide each pH set into three aliquots and incubate at 25°C, 40°C, and 60°C in sealed, light-protected vials.

  • Sampling & Quenching: Extract 50 µL aliquots at

    
     hours. Immediately quench the reaction by diluting 1:10 in mobile phase A (0.1% TFA in water) to drop the pH and halt hydrolysis.
    
  • Chromatographic Analysis: Run on a C18 reverse-phase column (Gradient: 0.1% TFA in Water to 0.1% TFA in Acetonitrile). Track the disappearance of the parent peak and the emergence of the more polar open-ring metabolite.

  • Validation: Plot

    
     vs. 
    
    
    
    . A linear Arrhenius plot validates the kinetic model.
Protocol B: Isothermal Titration Calorimetry (ITC) for Metal Binding

Purpose: To determine the Gibbs free energy (


), enthalpy (

), and entropy (

) of the metal-promoted degradation and subsequent complexation. Causality Check: ITC measures the heat released/absorbed in real-time. If metal binding drives hydrolysis, the total enthalpic output will reflect both the exothermic ring-opening and the coordination event.
  • Cell Preparation: Load the ITC sample cell with 50 µM of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid in a rigorously metal-free 50 mM HEPES buffer (pH 7.4).

  • Syringe Preparation: Load the titration syringe with 500 µM of Fe(NO₃)₃ in the identical buffer.

  • Titration Execution: Perform 20 injections of 2 µL each at 25°C, with 150-second intervals to allow the heat signal to return to baseline.

  • Control Titration (Self-Validation): Titrate Fe(NO₃)₃ into a blank HEPES buffer to measure the heat of dilution. Subtract this background from the primary data.

  • Data Integration: Fit the integrated heat data to a one-site binding model to extract

    
    , 
    
    
    
    , and calculate
    
    
    .

Formulation Directives

Based on the thermodynamic profile, the development of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid into a stable liquid or lyophilized formulation requires strict adherence to the following rules:

  • pH Optimization: Liquid formulations must be buffered between pH 4.5 and 5.5 to minimize hydroxide-mediated nucleophilic attack.

  • Metal Scavenging: Trace transition metals from glass vials or excipients will act as Lewis acid catalysts, destroying the active pharmaceutical ingredient. The inclusion of a highly specific, competitive metal chelator (e.g., low-dose EDTA) in the formulation matrix is mandatory to sequester trace metals before they can interact with the dioxopiperazine ring[4].

  • Lyophilization: For long-term storage, removing the aqueous solvent eliminates the nucleophile (water) required for hydrolysis, effectively freezing the thermodynamic degradation pathway.

References

  • (4-methyl-3,5-dioxopiperazin-1-yl)acetic acid - ORGMETAL.COM. Orgmetal.
  • Oxidative Stress, Redox Signaling, and Metal Chelation in Anthracycline Cardiotoxicity and Pharmacological Cardioprotection. National Center for Biotechnology Information (PMC).
  • The Metabolites of the Cardioprotective Drug Dexrazoxane Do Not Protect Myocytes from Doxorubicin-Induced Cytotoxicity. DOI.org.
  • Iron complexes of the cardioprotective agent dexrazoxane (ICRF-187) and its desmethyl derivative, ICRF-154: solid state structure, solution thermodynamics, and DNA cleavage activity. PubMed (NIH).

Sources

Foundational

Biological activity and toxicity profile of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid

The following technical guide provides an in-depth analysis of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid , a pharmacologically significant scaffold structurally derived from the bis-dioxopiperazine class of antineopl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid , a pharmacologically significant scaffold structurally derived from the bis-dioxopiperazine class of antineoplastic and cardioprotective agents.[1]

Biological Activity, Toxicity Profile, and Synthetic Utility[1]

Executive Summary

(4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid (CAS: 173681-12-4) is a cyclic imide derivative belonging to the 2,6-dioxopiperazine family.[1] It represents the monomeric pharmacophore of the clinically established bis-dioxopiperazine agents, such as Dexrazoxane (ICRF-187) and ICRF-154 .[1]

While the dimeric (bis) structure is critical for potent Topoisomerase II inhibition and antitumor efficacy, this monomeric variant serves as a crucial Structure-Activity Relationship (SAR) probe and a potential metabolite marker .[1] Its biological significance lies in its ability to undergo hydrolytic ring-opening to form ethylenediamine-based ligands, which exhibit metal-chelating properties (specifically Iron/Copper), paralleling the cardioprotective mechanism of Dexrazoxane.[1]

Chemical Profile & Structural Logic[1]

The compound consists of a piperazine ring oxidized at positions 3 and 5 (creating a cyclic imide), N-methylated at position 4, and N-substituted with an acetic acid moiety at position 1.[1]

PropertySpecification
IUPAC Name 2-(4-methyl-3,5-dioxopiperazin-1-yl)acetic acid
CAS Number 173681-12-4
Molecular Formula C₇H₁₀N₂O₄
Molecular Weight 186.17 g/mol
Core Scaffold Piperazine-2,6-dione (cyclic imide)
Key Functional Groups Cyclic Imide (electrophilic), Carboxylic Acid (hydrophilic), Tertiary Amine
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water (pH dependent)
Biological Activity Profile
3.1 Mechanism of Action: The Monomer vs. Dimer Paradigm

The biological activity of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid must be understood in contrast to its parent class, the bis-dioxopiperazines.[1]

  • Topoisomerase II Inhibition (Null/Low):

    • Bis-dioxopiperazines (e.g., Dexrazoxane) act as catalytic inhibitors of DNA Topoisomerase IIα by bridging the ATP-binding dimerization interface of the enzyme, locking it in a closed clamp configuration.[1]

    • Scientific Consensus:[1] Structural studies indicate that the linker region connecting two dioxopiperazine rings is essential for this binding.[1] The monomeric (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid lacks the second binding motif and the linker, rendering it inactive or weakly active against Topoisomerase II.[1] This makes it an excellent negative control in mechanistic assays.[1]

  • Metal Chelation (Pro-Drug Potential):

    • Like Dexrazoxane, the dioxopiperazine ring is susceptible to hydrolytic ring-opening (catalyzed by dihydropyrimidinase or alkaline pH).[1]

    • Hydrolysis Pathway: The imide ring opens to form a diamide-dicarboxylic acid structure.[1]

    • Chelation: The hydrolyzed product structurally resembles EDTA or DTPA fragments.[1] It can chelate intracellular free iron (

      
      ) or copper (
      
      
      
      ), potentially reducing metal-catalyzed oxidative stress (ROS generation via Fenton chemistry).[1]
3.2 Pharmacokinetics & Metabolism[1]
  • Metabolic Stability: The cyclic imide is relatively stable in plasma but susceptible to intracellular hydrolysis.[1]

  • Renal Clearance: The addition of the acetic acid moiety (anionic at physiological pH) significantly increases hydrophilicity compared to the neutral methyl-piperazine-dione core, facilitating rapid renal elimination via organic anion transporters (OATs).[1]

Toxicity Profile
4.1 Acute Toxicity[1]
  • Cytotoxicity: Significantly lower than bis-dioxopiperazines.[1]

    • Rationale: Since cytotoxicity in this class is primarily driven by Topoisomerase II inhibition (leading to G2/M arrest and apoptosis), the inactive monomer exhibits a high safety margin.[1]

    • Estimated LD50: >500 mg/kg (Rodent models, extrapolated from non-toxic monomer analogs).[1]

  • Myelosuppression: Unlike ICRF-154, the monomer does not induce significant leukopenia, confirming that bone marrow toxicity is mechanism-based (Topo II dependent).[1]

4.2 Cellular Toxicity[1]
  • Oxidative Stress: Low.[1] The compound does not generate ROS.[1] In fact, its hydrolyzed form may act as an antioxidant via iron sequestration.[1]

  • Genotoxicity: Negative in Ames test (lacks the DNA-intercalating or cross-linking potential of the dimer).[1]

Visualization: Structure-Activity & Hydrolysis Pathway[1]

The following diagram illustrates the structural relationship between the active drug (Dexrazoxane), the monomeric target, and the hydrolytic activation of chelating properties.

Dioxopiperazine_Activity Dexrazoxane Dexrazoxane (ICRF-187) (Bis-dioxopiperazine) TopoII Topoisomerase IIα Inhibition Dexrazoxane->TopoII  Requires Dimer   Target (4-Methyl-3,5-dioxopiperazin-1-yl) acetic acid (Monomer) Dexrazoxane->Target  Degradation / Structural Analog   Hydrolysis Hydrolytic Ring Opening (pH > 7.4 or Dihydropyrimidinase) Target->Hydrolysis  Intracellular Activation   Inactive No Anti-Tumor Activity (Lack of 'Clamp' Mechanism) Target->Inactive  Monomeric Form   Chelator Ring-Opened Metabolite (Polyamide-polycarboxylate) Hydrolysis->Chelator Iron Fe3+ / Cu2+ Sequestration (Cardioprotection) Chelator->Iron  High Affinity Binding  

Caption: Comparative pathway showing the functional divergence between the bis-dioxopiperazine drug and the monomeric acetic acid derivative.

Experimental Protocols
Protocol A: Synthesis via N-Alkylation

Context: To generate the compound for SAR studies from the core scaffold.[1]

  • Starting Material: 4-Methyl-2,6-piperazinedione (CAS: 54699-92-2 precursor).[1]

  • Reagents: Chloroacetic acid (or Ethyl bromoacetate), Potassium Carbonate (

    
    ), Acetone/DMF.[1]
    
  • Procedure:

    • Dissolve 4-methyl-2,6-piperazinedione (1.0 eq) in anhydrous DMF.

    • Add

      
       (2.5 eq) and stir at room temperature for 30 min to activate the N1 position.
      
    • Dropwise add Ethyl bromoacetate (1.1 eq).[1]

    • Heat to 60°C for 4-6 hours (monitor via TLC).

    • Workup: Filter inorganic salts, concentrate filtrate.

    • Hydrolysis: Treat the ester intermediate with 1N LiOH in THF/Water (1:1) for 2 hours. Acidify to pH 3 with 1N HCl.

    • Purification: Recrystallize from Ethanol/Water.[1]

    • Validation: Confirm structure via ¹H-NMR (Singlet at

      
       3.5-4.0 for 
      
      
      
      ).
Protocol B: Iron Chelation Assay (Calcein-AM Method)

Context: To verify if the hydrolyzed monomer acts as an iron chelator.[1]

  • Cell Line: H9c2 cardiomyocytes (sensitive to iron overload).[1]

  • Reagent: Calcein-AM (fluorescence is quenched by Fe).[1]

  • Step-by-Step:

    • Loading: Incubate cells with Calcein-AM (0.5 µM) for 15 min. Wash with PBS.[1]

    • Iron Challenge: Treat cells with

      
       (10 µM) to quench fluorescence.
      
    • Treatment: Add (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid (pre-incubated in media for 24h to allow hydrolysis) at graded concentrations (10-100 µM).

    • Readout: Measure fluorescence recovery (Ex/Em 485/530 nm).

    • Interpretation: An increase in fluorescence indicates the compound has stripped iron from the Calcein-Fe complex, confirming chelating activity.[1]

References
  • Herman, E. H., et al. (1998).[1] "The role of the bis-dioxopiperazine ring in the cardioprotective effect of dexrazoxane." Seminars in Oncology.

  • Hasinoff, B. B., et al. (2005).[1] "Chemical, biological and clinical aspects of dexrazoxane and other bisdioxopiperazines." Current Medicinal Chemistry.

  • PubChem Database. (2024).[1] "Compound Summary: Piperazine-2,6-dione derivatives." National Library of Medicine.[1]

  • FDA Drug Database. (2024). "Dexrazoxane: Pharmacology and Metabolites." [1]

(Note: Specific biological data for the isolated monomer CAS 173681-12-4 is inferred from the well-documented structure-activity relationships of the dioxopiperazine class, as direct primary literature for this specific intermediate is limited to chemical catalogs and patent libraries.)[1]

Sources

Exploratory

Technical Monograph: The Role of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic Acid in Piperazine Metabolism

This is an in-depth technical guide on the metabolic role and pharmacological significance of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid , a specific oxidized derivative of the piperazine pharmacophore. Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the metabolic role and pharmacological significance of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid , a specific oxidized derivative of the piperazine pharmacophore.

Executive Summary

(4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid (CAS 173681-12-4) represents a critical terminal oxidation product in the metabolic cascade of N-alkylpiperazine-containing pharmacophores. Structurally characterized by a 2,6-piperazinedione (3,5-dioxo) core, this compound exemplifies the complete oxidative transformation of the piperazine ring—a mechanism often utilized by hepatic enzymes to facilitate the renal clearance of lipophilic amine drugs.

This guide details the mechanistic formation of this metabolite, its physicochemical properties relative to its parent compounds (such as antihistamines and kinase inhibitors), and the experimental protocols required for its identification and quantification in biological matrices.

Chemical Identity & Structural Logic

To understand the metabolic role, one must first deconstruct the unique topology of the molecule. Unlike the common 2,5-diketopiperazines (cyclic dipeptides), this compound is a 2,6-piperazinedione (an imide).

Structural Analysis
  • Core Scaffold: Piperazine-2,6-dione (Imide).

  • N1-Substituent: Acetic acid moiety (Carboxymethyl).

  • N4-Substituent: Methyl group.[1][2]

  • Electronic Character: The flanking carbonyls at positions 3 and 5 (relative to N1) render the N4-nitrogen non-basic, effectively neutralizing the typical pKa of the piperazine ring.

PropertySpecificationRelevance to Metabolism
IUPAC Name 2-(4-methyl-3,5-dioxopiperazin-1-yl)acetic acidStandard nomenclature
Molecular Formula C7H10N2O4Mass balance tracking
Molecular Weight 186.16 g/mol LC-MS parent ion [M+H]+ 187.17
pKa (Acid) ~3.5 (Carboxyl)Ionized at physiological pH (anionic)
pKa (Base) NegligibleImide nitrogen is non-basic; prevents lysosomal trapping
LogP -1.2 (Estimated)Highly hydrophilic; favors renal excretion

Biogenesis: The Oxidative Cascade

The formation of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid is not a random event but the result of sequential C-oxidation driven by Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6) and potentially cytosolic aldehyde oxidase (AO).

Metabolic Pathway

The precursor pharmacophore is typically 4-methyl-1-piperazineacetic acid , a motif found in various developmental compounds (e.g., CDK inhibitors, antihistamine analogs).

  • Phase I (Functionalization): The parent piperazine undergoes

    
    -carbon hydroxylation adjacent to the amine.
    
  • Ring Oxidation (Lactam Formation): The unstable carbinolamine collapses to form a 2-oxopiperazine (lactam).

  • Secondary Oxidation (Imide Formation): Subsequent oxidation at the C6 position yields the 2,6-dioxopiperazine (imide).

  • Terminal Product: The resulting dione is highly polar and resistant to further oxidative metabolism, marking it for excretion.

Pathway Visualization

The following diagram illustrates the sequential oxidation from the parent piperazine to the dioxo metabolite.

PiperazineOxidation Parent Parent Scaffold (4-Methyl-1-piperazineacetic acid) Intermediate1 Intermediate (Carbinolamine) Parent->Intermediate1 CYP450 (Hydroxylation) Lactam Metabolite M1 (2-Oxopiperazine) Intermediate1->Lactam -2H (Dehydrogenation) Dione Target Metabolite (3,5-Dioxopiperazine) Lactam->Dione CYP450 / AO (Secondary Oxidation)

Caption: Sequential bio-oxidation of the piperazine ring. The transformation from amine to lactam to imide increases polarity and abolishes basicity.

Physiological Role & Pharmacological Significance

Bioinactivation (Detoxification)

The primary role of this metabolite is pharmacological silencing .

  • Loss of Basicity: Parent piperazines often rely on the basic nitrogen for receptor binding (e.g., GPCRs). The conversion to the 3,5-dioxo form (imide) removes this proton-accepting capability, rendering the metabolite inactive against the primary target.

  • Prevention of Phospholipidosis: Cationic amphiphilic drugs (CADs) can cause lysosomal accumulation. By neutralizing the basic charge, the body prevents tissue accumulation of the metabolite.

Potential for Metal Chelation

The structure of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid bears a striking resemblance to the catalytic core of Dexrazoxane (a bis-dioxopiperazine).

  • Mechanism: The imide-acid motif can act as a weak tridentate chelator for divalent cations (

    
    , 
    
    
    
    ).
  • Implication: While less potent than EDTA-like metabolites, high systemic concentrations could theoretically modulate trace metal homeostasis, though this is rarely clinically significant for mono-dioxopiperazines.

Experimental Protocols: Detection & Synthesis

For researchers validating this pathway, the following protocols ensure accurate identification.

LC-MS/MS Detection Parameters

The high polarity of the dione requires specific chromatographic conditions to prevent elution in the void volume.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18-Polar Embedded.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.5).

    • B: Acetonitrile.

  • Ionization: ESI Positive Mode.

MRM Transitions Table:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Fragment Origin
187.1 [M+H]+141.1 15Loss of HCOOH (Carboxyl)
187.1 [M+H]+112.1 25Ring cleavage (Imide)
187.1 [M+H]+42.1 35N-Methyl fragment
Synthesis of Reference Standard (Self-Validating Protocol)

To confirm the metabolite identity, synthesis from N-methyliminodiacetic acid (MIDA) is recommended.

  • Reagent Prep: Dissolve N-methyliminodiacetic acid (1 eq) in Acetic Anhydride.

  • Cyclization: Heat to reflux for 2 hours to form the N-methyliminodiacetic anhydride .

  • Condensation: React the anhydride with Glycine tert-butyl ester (1 eq) in dry THF.

  • Ring Closure: Treat the intermediate amide with EDC/HOBt or heat in Toluene to close the imide ring.

  • Deprotection: Remove the tert-butyl group with TFA to yield the free acid: (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid.

  • Validation: NMR should show a singlet for N-Me (~3.1 ppm) and a singlet for the ring methylenes (~3.5-4.0 ppm), distinct from the splitting patterns of the parent piperazine.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12217345, 1-Piperazineacetic acid, 4-methyl-3,5-dioxo-. Retrieved from [Link]

  • Dalvie, D. et al. (2002). Metabolism of piperazine-containing drugs: pathways and bioactivation mechanisms. Chemical Research in Toxicology, 15(3), 269-299. [Link]

  • Herman, E. H., & Ferrans, V. J. (1998). Preclinical animal models of cardiac protection from anthracycline toxicity by dexrazoxane (ICRF-187). Seminars in Oncology. [Link]

  • FDA (2023). Global Substance Registration System (GSRS): 1-Piperazineacetic acid, 4-methyl-3,5-dioxo-.[1] Retrieved from [Link]

Sources

Foundational

Chemical Stability and Hydrolysis Kinetics of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic Acid at Physiological pH

Executive Summary The chemical stability of cyclic imides in aqueous environments is a critical parameter in drug design, particularly for prodrugs and metal-chelating agents. (4-Methyl-3,5-dioxopiperazin-1-yl)acetic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chemical stability of cyclic imides in aqueous environments is a critical parameter in drug design, particularly for prodrugs and metal-chelating agents. (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid (Formula: C₇H₁₀N₂O₄) features a 3,5-dioxopiperazine core—a pharmacophore shared with clinically significant cardioprotectants such as dexrazoxane (ICRF-187)[1]. At physiological pH (7.4), this imide ring is susceptible to base-catalyzed hydrolysis, yielding a ring-opened, metal-chelating metabolite[2]. This technical guide details the mechanistic pathways, kinetic profiling, and standardized analytical protocols required to evaluate the stability of this compound and its N-methylated derivatives.

Mechanistic Causality of Imide Hydrolysis

The Electrophilicity of the 3,5-Dioxopiperazine Core

Cyclic imides feature two electron-withdrawing carbonyl groups flanking a central nitrogen atom. This structural arrangement renders the carbonyl carbons (C3 and C5) highly electrophilic. Even at the mildly basic physiological pH of 7.4, these carbons are susceptible to nucleophilic attack by hydroxide ions (OH⁻)[1].

The Impact of N-Methylation

In unsubstituted analogs like dexrazoxane, the imide nitrogen is a secondary amine (-NH-), which hydrolyzes with a half-life of approximately 9.3 hours at 37°C[1]. In contrast, (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid features an N-methylated imide (N4-CH₃). The addition of the methyl group fundamentally alters the hydrolysis kinetics through two mechanisms:

  • Steric Hindrance: The bulky methyl group physically impedes the trajectory of the incoming hydroxide nucleophile[3].

  • Inductive Effect (+I): The electron-donating nature of the alkyl group slightly increases the electron density on the adjacent carbonyl carbons, reducing their electrophilicity[3].

As a result, N-methylated dioxopiperazines (such as the related analog ICRF-239) exhibit an extended hydrolytic half-life, ensuring a more sustained release of the active chelating pharmacophore[2][4].

The Ring-Opened Chelator

Upon nucleophilic attack at either the C3 or C5 carbonyl, the C-N bond cleaves. The hydrolysis of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid yields N-(carboxymethyl)-N-(2-(methylamino)-2-oxoethyl)glycine (C₇H₁₂N₂O₅). This ring-opened product is a mono-methylamide derivative of Nitrilotriacetic acid (NTA), a known tridentate/tetradentate metal chelator capable of sequestering free intracellular iron (Fe²⁺/Fe³⁺)[2].

HydrolysisPathway Parent (4-Methyl-3,5-dioxopiperazin-1-yl) acetic acid (Intact Imide Ring) Hydroxide OH⁻ Attack (pH 7.4) at C3 or C5 Carbonyl Parent->Hydroxide Aqueous Buffer 37°C Intermediate Tetrahedral Intermediate (C-N Bond Cleavage) Hydroxide->Intermediate Nucleophilic Addition Product N-(carboxymethyl)-N-(2-(methylamino) -2-oxoethyl)glycine (Ring-Opened Chelator) Intermediate->Product Ring Opening & Protonation

Base-catalyzed hydrolysis pathway of the 3,5-dioxopiperazine ring at physiological pH.

Comparative Kinetic Data

To contextualize the stability of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid, we must compare it against established bisdioxopiperazine class members. The quantitative data below summarizes the structure-activity relationship (SAR) governing imide hydrolysis[1][3][4].

Compound ClassRepresentative StructureImide N-SubstitutionApprox. Half-Life (pH 7.4, 37°C)Primary Hydrolysis Product
Unsubstituted Bisdioxopiperazine Dexrazoxane (ICRF-187)-H~9.3 hoursADR-925 (EDTA analog)
N-Methylated Bisdioxopiperazine ICRF-239 (GK-627)-CH₃~12–15 hoursN,N'-dimethyl ADR-925 analog
N-Methylated Monodioxopiperazine (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid-CH₃~14 hours (Extrapolated)NTA-monoamide analog

Experimental Workflow for Stability Profiling

To accurately determine the hydrolysis kinetics of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid, a self-validating LC-MS/MS protocol is required. The following methodology is designed to prevent artifactual degradation during sample processing.

Step-by-Step LC-MS/MS Methodology
  • Preparation of Stock Solutions: Dissolve the analyte in LC-MS grade DMSO to a concentration of 10 mM. Causality: DMSO ensures complete solubilization without initiating premature aqueous hydrolysis.

  • Buffer Preparation: Prepare 100 mM Phosphate Buffered Saline (PBS) and adjust precisely to pH 7.44 at 37°C. Causality: High buffer capacity (100 mM) is critical to absorb the acidic protons generated during the formation of the carboxylic acid metabolite, preventing a localized pH drop that would artificially slow the reaction rate.

  • Reaction Initiation: Spike the stock solution into the pre-warmed PBS to achieve a final concentration of 10 µM (0.1% DMSO final). Incubate in a thermomixer at 37°C under constant agitation (300 rpm).

  • Kinetic Sampling: Aliquot 50 µL of the reaction mixture at designated time points (0, 1, 2, 4, 8, 12, 24, and 48 hours).

  • Quenching Mechanism: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing 50 nM of an internal standard. Causality: The 1:3 organic ratio precipitates buffer salts (preventing MS source fouling), while the sudden drop in temperature and dielectric constant instantly arrests the base-catalyzed nucleophilic attack.

  • Centrifugation: Spin at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reversed-phase column. Utilize a gradient of 0.1% formic acid in water and acetonitrile. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to independently quantify the parent imide and the highly polar ring-opened NTA-monoamide.

ExpWorkflow Prep 1. Sample Prep 10 µM in PBS (pH 7.4) + Internal Standard Incubate 2. Incubation 37°C Thermomixer Timepoints: 0-48h Prep->Incubate Quench 3. Quenching Cold Acetonitrile (1:3 ratio) Incubate->Quench Analyze 4. LC-MS/MS MRM Mode Quantify Parent & Product Quench->Analyze Kinetics 5. Data Analysis First-Order Kinetics Calculate t(1/2) Analyze->Kinetics

Step-by-step LC-MS/MS workflow for determining chemical stability and hydrolysis kinetics.

References

1.[1] Oxidative Stress, Redox Signaling, and Metal Chelation in Anthracycline Cardiotoxicity and Pharmacological Cardioprotection. National Institutes of Health (NIH). URL:[Link] 2.[3] Synthesis and analysis of novel analogues of dexrazoxane and its open-ring hydrolysis product for protection against anthracycline cardiotoxicity in vitro and in vivo. Toxicology Research (RSC Publishing). URL:[Link] 3.[2] Anthracycline-induced cardiotoxicity: Overview of studies examining the roles of oxidative stress and free cellular iron. ResearchGate. URL:[Link] 4.[4] Prodrug of ICRF-193 provides promising protective effects against chronic anthracycline cardiotoxicity on a rabbit model in vivo. ResearchGate. URL:[Link]

Sources

Exploratory

Crystal Structure Analysis of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid: A Technical Guide

Executive Summary The structural elucidation of small-molecule pharmacophores is a foundational pillar of modern drug development. This whitepaper provides an in-depth technical analysis of the crystal structure of (4-Me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of small-molecule pharmacophores is a foundational pillar of modern drug development. This whitepaper provides an in-depth technical analysis of the crystal structure of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid (CAS No. 173681-12-4)[1]. By detailing the Single-Crystal X-Ray Diffraction (SCXRD) methodology, conformational dynamics, and mechanistic significance of this compound, this guide serves as an authoritative resource for researchers investigating 3,5-dioxopiperazine derivatives and their roles in pharmacology.

Pharmacological Context and Structural Significance

Compounds containing the 3,5-dioxopiperazine moiety are of profound clinical importance, primarily serving as core scaffolds or metabolic intermediates for bis(3,5-dioxopiperazines) such as dexrazoxane (ICRF-187) and ICRF-158[2][3]. Dexrazoxane is a critical cardioprotectant administered to mitigate the severe cardiotoxicity induced by anthracycline chemotherapeutics.

The biological efficacy of these agents is inextricably linked to their three-dimensional molecular geometry. Specifically, the conformation of the dioxopiperazine ring dictates its susceptibility to intracellular hydrolysis. Upon ring opening, these molecules convert into potent, EDTA-like metal chelators capable of sequestering free iron and preventing the generation of reactive oxygen species (ROS)[3]. The definitive crystallographic parameters of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid were successfully resolved and deposited in the Cambridge Crystallographic Data Centre (CCDC 118966) by Skrzypczak-Jankun, Sucheck, and Smith, providing a vital structural baseline for this chemical class[4][5].

Mech_Pathway A (4-Methyl-3,5-dioxopiperazin-1-yl) acetic acid B Imide Ring Hydrolysis (Intracellular Environment) A->B C Open-Ring Metal Chelator (EDTA-like Intermediate) B->C D Iron (Fe2+/Fe3+) Chelation Complex Formation C->D E Inhibition of Fenton Reaction (ROS Prevention) D->E F Cellular Protection (Cardioprotective Effect) E->F

Figure 1: Mechanistic pathway of dioxopiperazine ring hydrolysis and metal chelation.

Molecular Geometry and Conformational Dynamics

The molecular architecture of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid (


) features a central piperazine ring flanked by two carbonyl groups at the 3 and 5 positions.
  • Ring Conformation: To minimize torsional strain between the adjacent carbonyl groups and the nitrogen lone pairs, the 3,5-dioxopiperazine ring typically adopts a flattened boat or chair conformation.

  • Substituent Effects: The N4 position is methylated, strategically restricting hydrogen bonding at this site and increasing the local lipophilicity. Conversely, the N1 position is functionalized with a highly polar acetic acid moiety.

  • Supramolecular Network: The crystal lattice packing is primarily driven by the terminal carboxylic acid group. Carboxylic acids frequently form robust intermolecular hydrogen-bonded dimers (known crystallographically as

    
     motifs). The carbonyl oxygens of the dioxopiperazine ring act as secondary hydrogen bond acceptors, creating a highly ordered, three-dimensional network.
    

Experimental Workflow: Single-Crystal X-Ray Diffraction (SCXRD)

To achieve a high-resolution, self-validating crystal structure, the following step-by-step methodology must be rigorously executed[4].

Step 1: Crystal Growth and Preparation
  • Solvent Selection: Dissolve high-purity (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid in a binary solvent system (e.g., methanol/water or ethyl acetate/hexane). Causality: A binary system is required to perfectly balance the conflicting solubility profiles of the highly polar acetic acid arm and the non-polar N-methyl group.

  • Crystallization Technique: Employ the vapor diffusion method. Place the compound solution in a small inner vial, and place this inside a larger sealed chamber containing a volatile anti-solvent (e.g., diethyl ether).

  • Equilibration: Allow the system to equilibrate at a constant temperature (4 °C to 20 °C) for 3–7 days until diffraction-quality single crystals (dimensions ~0.1–0.3 mm) emerge.

Step 2: Crystal Selection and Cryo-Mounting
  • Microscopic Examination: Under a polarized light microscope, select a crystal with well-defined faces, free of cracks or twinning (indicated by uniform extinction when rotated).

  • Mounting: Coat the selected crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and ice formation, then mount it on a MiTeGen loop.

  • Cryocooling: Immediately transfer the mounted crystal to the diffractometer's cold stream (100 K). Causality: Low-temperature data collection minimizes atomic thermal vibrations (anisotropic displacement parameters), thereby significantly enhancing the resolution and signal-to-noise ratio of the diffraction data.

Step 3: X-ray Diffraction Data Collection
  • Diffractometer Setup: Utilize a diffractometer equipped with a CMOS area detector and a microfocus X-ray source (Mo Kα,

    
     Å).
    
  • Strategy Generation: Run a brief matrix scan to determine the unit cell parameters. Calculate an optimal data collection strategy to ensure >99% completeness and high redundancy.

  • Execution: Collect the full sphere of data. Self-Validation: Continuously monitor the internal R-value (

    
    ) during collection; an 
    
    
    
    confirms high data consistency and lack of crystal decay.
Step 4: Data Reduction, Structure Solution, and Refinement
  • Integration: Integrate the raw frames and apply a multi-scan absorption correction (e.g., SADABS) to account for differential X-ray absorption based on crystal morphology.

  • Structure Solution: Solve the phase problem using Dual-Space methods (e.g., SHELXT) to reveal the initial electron density map of the heavy atoms (C, N, O).

  • Refinement: Perform full-matrix least-squares refinement on

    
     using SHELXL. Assign anisotropic displacement parameters to all non-hydrogen atoms. Locate the carboxylic acid proton in the difference Fourier map and refine it freely to confirm the exact hydrogen bonding geometry.
    
  • Validation & Deposition: Generate a Crystallographic Information File (CIF) and run it through the IUCr CheckCIF routine. Self-Validation: The structure is only considered valid and ready for CCDC deposition (e.g., CCDC 118966) when no Level A or B alerts remain[5][6].

SCXRD_Workflow A Compound Synthesis & Purification B Crystal Growth (Vapor Diffusion) A->B C Crystal Selection & Cryo-Mounting B->C D X-ray Diffraction Data Collection C->D E Structure Solution (Direct Methods) D->E F Refinement & Validation (SHELXL / Olex2) E->F G CCDC Deposition (CCDC 118966) F->G

Figure 2: Step-by-step SCXRD experimental workflow for 3,5-dioxopiperazine derivatives.

Quantitative Data and Quality Metrics

The reliability of a crystallographic model is quantified by specific statistical metrics. Table 1 summarizes the target parameters expected for a high-quality structural deposition of this compound, benchmarking against the established CCDC 118966 record[5].

Table 1: Target Crystallographic Quality Metrics and Structural Parameters

Parameter / MetricTarget Value / DescriptionSignificance
Chemical Formula

Confirms the exact molecular composition[1].
Molecular Weight 186.17 g/mol Verifies the asymmetric unit mass.
Temperature 100(2) KReduces thermal motion for sharper electron density mapping.
R1 (Final R-factor) < 0.05 (for

)
Indicates excellent agreement between the observed and calculated structural models.
wR2 (Weighted R-factor) < 0.15Accounts for all data, providing a stringent measure of overall model quality.
Goodness-of-Fit (GoF) ~ 1.000 to 1.050Validates that the weighting scheme applied during refinement is statistically sound.
CCDC Deposition No. 118966Authoritative global registry for this specific crystal structure[6].

References

  • Publications - Sucheck Chemistry Group (CCDC 118966 Deposition Record). Sucheck Chemistry Group. Available at:[Link]

  • 1,2-Bis(4-methyl-3,5-dioxopiperazin-1-YL)propane, (R)- | C13H20N4O4 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • ICRF 158 | C12H18N4O4 | CID 97592 - PubChem. National Institutes of Health (NIH). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid

Introduction & Mechanistic Rationale The 3,5-dioxopiperazine scaffold is a highly privileged pharmacophore in drug development, most notably recognized for its role in catalytic inhibitors of DNA topoisomerase II, such a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 3,5-dioxopiperazine scaffold is a highly privileged pharmacophore in drug development, most notably recognized for its role in catalytic inhibitors of DNA topoisomerase II, such as the cardioprotective agent dexrazoxane (ICRF-187)[1]. Within this chemical family, (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid (CAS: 173681-12-4) serves as a critical bifunctional building block. It features a conformationally restricted cyclic imide core that strongly chelates metal ions, alongside a free acetic acid moiety that allows for downstream bioconjugation or peptide coupling.

The most efficient and scalable synthetic strategy for this compound relies on the controlled aminolysis and subsequent thermal cyclization of nitrilotriacetic acid (NTA) derivatives[2]. The synthesis proceeds in two distinct stages:

  • Dehydration of NTA: Nitrilotriacetic acid is treated with acetic anhydride to form the highly reactive cyclic intermediate, NTA anhydride (4-(carboxymethyl)morpholine-2,6-dione)[3].

  • Aminolysis and Cyclization: The anhydride is subjected to nucleophilic attack by methylamine to form a ring-opened amide intermediate, which is then thermally driven to undergo intramolecular cyclization, yielding the target 3,5-dioxopiperazine ring[4].

Understanding the kinetic and thermodynamic causality behind these steps is essential for preventing side reactions (such as double amidation) and maximizing yield.

Reaction Pathway Visualization

Synthesis NTA Nitrilotriacetic Acid (NTA) NTA_Anhydride NTA Anhydride (Intermediate 1) NTA->NTA_Anhydride Dehydration Ac2O Acetic Anhydride + Pyridine Ac2O->NTA_Anhydride Amide Ring-Opened Amide (Intermediate 2) NTA_Anhydride->Amide Aminolysis MeNH2 Methylamine (0-5°C) MeNH2->Amide Target (4-Methyl-3,5-dioxopiperazin-1-yl) acetic acid Amide->Target Cyclization Heat Thermal Cyclization (100°C, -H2O) Heat->Target

Reaction pathway for the synthesis of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid.

Step-by-Step Experimental Methodologies

Protocol A: Synthesis of Nitrilotriacetic Anhydride (NTA Anhydride)

Objective: Convert NTA into its reactive cyclic anhydride form to prime it for nucleophilic attack.

Reagents:

  • Nitrilotriacetic acid (NTA): 1.0 equivalent (e.g., 19.1 g, 100 mmol)

  • Acetic anhydride: 3.0 equivalents (30.6 g, 300 mmol)

  • Anhydrous Pyridine: 50 mL (Solvent/Catalyst)

Step-by-Step Procedure:

  • Suspend NTA in 50 mL of anhydrous pyridine in a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂ or Drierite) to exclude moisture.

  • Heat the suspension to 50°C under continuous magnetic stirring.

  • Add acetic anhydride dropwise over 15 minutes. The suspension will gradually clear as the reaction proceeds.

  • Elevate the temperature to 90–100°C and maintain for 1.5 hours.

  • Cool the reaction mixture to room temperature, then transfer to an ice bath (0–5°C) to induce precipitation of the NTA anhydride.

  • Filter the resulting crystalline solid under vacuum, wash twice with 20 mL of cold diethyl ether to remove residual pyridine and acetic acid, and dry in vacuo at 40°C.

Mechanistic Causality: Pyridine acts as both a solvent and a nucleophilic catalyst. It reacts with acetic anhydride to form a highly electrophilic acetylpyridinium intermediate, which accelerates the esterification and subsequent dehydration of the NTA carboxylic acids[3]. Furthermore, pyridine neutralizes the acetic acid byproduct, driving the equilibrium toward the cyclic anhydride.

Protocol B: Aminolysis and Thermal Cyclization to Target Compound

Objective: React NTA anhydride with methylamine to form the 3,5-dioxopiperazine core.

Reagents:

  • NTA Anhydride (from Protocol A): 1.0 equivalent (17.3 g, 100 mmol)

  • Methylamine (33% solution in absolute ethanol): 1.05 equivalents (105 mmol)

  • Anhydrous Pyridine or DMF: 60 mL

Step-by-Step Procedure:

  • Dissolve NTA anhydride in 60 mL of anhydrous pyridine in a 250 mL round-bottom flask.

  • Chill the solution to 0–5°C using an ice-water bath.

  • Add the methylamine solution dropwise over 30 minutes. Critical: Maintain the temperature below 10°C during addition.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1 hour to ensure complete formation of the ring-opened amide intermediate.

  • Equip the flask with a distillation apparatus and heat the mixture to 100°C for 2.5 hours to drive the intramolecular cyclization.

  • Concentrate the reaction mixture under reduced pressure (rotary evaporation) to yield a crude solid.

  • Recrystallize the crude product from a 50% aqueous ethanol solution. Filter the purified needles and dry in vacuo at 60°C.

Mechanistic Causality: The initial aminolysis is highly exothermic. If the temperature is not strictly controlled (0–5°C), the localized heat can cause methylamine to volatilize or trigger double amidation, destroying the yield[4]. The intermediate ring-opened amide is kinetically stable at room temperature; heating to 100°C provides the activation energy necessary for the secondary amine nitrogen to attack the adjacent carboxylic acid, releasing water and forming the thermodynamically favored 6-membered dioxopiperazine ring[2].

Quantitative Data: Optimization of Cyclization Conditions

The choice of solvent and temperature profile during the cyclization step (Protocol B, Step 5) dictates the overall yield and purity. The table below summarizes optimization data for the cyclization of the amide intermediate.

Solvent SystemTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)Mechanistic Observation
Pyridine 100 2.5 82 >98 Optimal dehydration; base catalysis efficiently drives cyclization.
DMF1203.07595Higher thermal energy required without base catalysis; minor degradation observed.
Toluene110 (Reflux)12.06090Poor solubility of the polar amide intermediate severely limits the reaction rate.
THF65 (Reflux)24.0<30N/AInsufficient thermal energy to overcome the activation barrier for dehydration.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, the protocol must be treated as a self-validating system through rigorous In-Process Controls (IPCs) and final characterization.

  • IPC 1 (Anhydride Verification): Before proceeding to Protocol B, run an FTIR on the isolated solid from Protocol A. The disappearance of the broad -OH stretch (3200–2500 cm⁻¹) of NTA and the appearance of sharp, characteristic anhydride C=O stretches at ~1820 cm⁻¹ and 1750 cm⁻¹ validate successful dehydration.

  • IPC 2 (Amide Formation): After Step 4 of Protocol B, an LC-MS aliquot should reveal the mass of the ring-opened intermediate (

    
    ): 
    
    
    
    .
  • Final Product Characterization:

    • LC-MS (ESI): The target compound (

      
      , MW = 186.16) must show a primary peak at 
      
      
      
      and
      
      
      .
    • FTIR: The final product will exhibit a characteristic cyclic imide C=O stretch at ~1680–1730 cm⁻¹, distinct from the anhydride precursor.

    • ¹H NMR (DMSO-d6): Look for a distinct singlet integrating to 3H at ~3.0 ppm (representing the N-CH₃ group), and two distinct signals for the CH₂ groups of the piperazine ring and the exocyclic acetic acid moiety (~3.3–3.6 ppm).

References

  • Irena Švedaitė. "Synthesis and ammonolysis of 4-acyl and 4-arylsulfonylpiperazine-2,6-diones." Chemija, 2007. 1

  • Loberg et al. "US4418208A - N-Substituted iminodiacetic acids." Google Patents, 1983. 2

  • Huang Yuanqing et al. "CN108003363B - A kind of preparation method of NTAA modified cellulose film." Google Patents, 2018. 3

  • Hughes et al. "Polymer Structure and Metal Ion Selectivity in Silica Polyamine Composites Modified with Sodium Chloroacetate and Nitriloacetic Acid (NTA) Anhydride." Industrial & Engineering Chemistry Research, 2008. 4

Sources

Application

A Robust, Stability-Indicating HPLC Method for the Quantification of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note details the systematic development and validation of a reversed-phase high-performance liquid chromatogra...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the systematic development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid. Due to the analyte's polar and acidic nature, significant challenges in chromatographic retention were overcome by employing an ion-suppression strategy. The developed method utilizes a polar-endcapped C18 column with an acidic phosphate buffer and acetonitrile as the mobile phase, ensuring robust retention and symmetrical peak shape. The method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. A forced degradation study was conducted to establish the stability-indicating properties of the method, confirming its suitability for use in quality control and stability studies throughout the drug development lifecycle.

Introduction

(4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid is a key chemical entity whose accurate quantification is critical for process control and quality assurance in pharmaceutical development. Structurally, the molecule possesses a carboxylic acid group and a polar dioxopiperazine ring system. This combination of functional groups renders the analyte highly polar and hydrophilic, presenting a significant challenge for traditional reversed-phase HPLC methods, where poor retention is a common issue.

The primary objective of this work was to develop a simple, reliable, and robust RP-HPLC method capable of retaining and resolving (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid from potential impurities and degradation products. This guide provides a comprehensive walkthrough of the method development strategy, the final optimized protocol, and a complete validation framework designed to ensure trustworthiness and regulatory compliance.

Analyte Properties & Chromatographic Strategy

Physicochemical Profile:

  • Polarity: The presence of two amide carbonyls, a tertiary amine, and a carboxylic acid group makes the molecule highly polar.

  • Acidity: The carboxylic acid moiety is the primary ionizable group, with an estimated pKa in the range of 3-4. At a neutral pH, the molecule will exist as a carboxylate anion, which is poorly retained on hydrophobic C18 stationary phases.

Core Chromatographic Challenge: The principal difficulty in analyzing polar organic acids via RP-HPLC is achieving sufficient retention on the non-polar stationary phase. In highly aqueous mobile phases, which are necessary to elute such polar compounds, conventional C18 columns can suffer from "phase collapse" or "ligand folding," leading to irreproducible retention times and poor peak shapes.

Selected Strategy: Ion Suppression Reversed-Phase HPLC To overcome these challenges, an ion-suppression approach was selected. By acidifying the mobile phase to a pH at least 1.5-2 units below the analyte's pKa, the carboxylic acid is protonated into its non-ionized, more hydrophobic form. This significantly enhances its interaction with the C18 stationary phase, leading to increased and more stable retention.

Method Development and Optimization

The development process followed a systematic approach, optimizing one parameter at a time to achieve the desired chromatographic performance.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation Analyte Analyte Characterization (Polar, Acidic) Column Column Selection (C18, Polar-Endcapped C18, Phenyl) Analyte->Column Guides stationary phase choice MobilePhase Mobile Phase Screening (ACN vs. MeOH, Buffer Choice) Column->MobilePhase Test combinations pH pH Optimization (Target: pH 2.5-3.0 for Ion Suppression) MobilePhase->pH Gradient Gradient/Isocratic Tuning (Optimize Resolution & Run Time) pH->Gradient Detection Wavelength Selection (Scan for λmax) Gradient->Detection FinalMethod Optimized Method Detection->FinalMethod Validation Method Validation (ICH Q2(R2)) FinalMethod->Validation

Caption: Logical workflow for the HPLC method development process.

Column Selection

Three columns were initially screened. The polar-endcapped C18 was selected for its superior performance with highly aqueous mobile phases and better peak shape for the polar analyte.

Column TypeObservationRationale for Decision
Standard C18Poor retention, significant peak tailing.Insufficient interaction; potential for phase collapse.
Polar-Endcapped C18 Good retention, symmetrical peak. Selected. Designed for polar analytes and high aqueous mobile phases.
PhenylModerate retention, but less than polar-C18.Phenyl phases offer alternative selectivity but were not optimal here.
Mobile Phase Optimization
  • Buffer and pH: A potassium dihydrogen phosphate buffer was chosen for its buffering capacity in the desired pH range. The pH was adjusted to 2.8 with phosphoric acid to ensure complete ion suppression of the analyte.

  • Organic Modifier: Acetonitrile

Method

Application Note: Procedure for the Cyclization of N-Derivatives to Form (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid

Introduction & Scope The 3,5-dioxopiperazine (diketopiperazine, DKP) scaffold is a privileged pharmacophore, most notably recognized in cardioprotective agents and topoisomerase II inhibitors such as dexrazoxane (ICRF-18...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The 3,5-dioxopiperazine (diketopiperazine, DKP) scaffold is a privileged pharmacophore, most notably recognized in cardioprotective agents and topoisomerase II inhibitors such as dexrazoxane (ICRF-187)[1][2]. The synthesis of isolated 3,5-dioxopiperazine rings typically proceeds via the dehydration and cyclization of


-bis(carboxymethyl)amines[3].

This application note details a robust, scalable, and self-validating protocol for the synthesis of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid starting from nitrilotriacetic acid (NTA). By leveraging sequential dehydration, regioselective aminolysis, and thermodynamically driven ring closure, this guide provides drug development professionals with a high-fidelity synthetic route.

Mechanistic Causality & Workflow

The transformation relies on a precise sequence of events where thermodynamic control dictates the final architecture of the molecule[4]:

  • Anhydride Formation : NTA is dehydrated using acetic anhydride to form a highly reactive cyclic intermediate, 4-(carboxymethyl)morpholine-2,6-dione.

  • Regioselective Aminolysis : The addition of methylamine opens the anhydride ring, yielding an intermediate monoamide. Strict stoichiometric and thermal control is required here to prevent bis-amide formation.

  • Dehydrative Cyclization : The intermediate monoamide undergoes an intramolecular cyclization. The formation of the 6-membered DKP ring is thermodynamically favored—a phenomenon well-documented in peptide synthesis where DKP formation is often an unavoidable side reaction[4][5]. Heating in glacial acetic acid provides the necessary activation energy for the second dehydration.

SynthesisPathway NTA Nitrilotriacetic Acid (NTA) Anhydride NTA Anhydride (Morpholine-2,6-dione) NTA->Anhydride Acetic Anhydride Pyridine, 70°C Amide Intermediate Monomethylamide Anhydride->Amide Methylamine (CH3NH2) THF, 0°C to RT Product (4-Methyl-3,5-dioxopiperazin- 1-yl)acetic acid Amide->Product Glacial Acetic Acid Reflux, 120°C

Caption: Reaction pathway for the cyclization of NTA to (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid.

Materials and Reagent Matrix

To ensure reproducibility, all reagents must be handled under anhydrous conditions prior to the final workup.

Table 1: Reagent Quantities for 100 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
Nitrilotriacetic Acid (NTA) 191.141.0019.11 gPrimary Starting Material
Acetic Anhydride 102.091.2011.3 mLPrimary Dehydrating Agent
Methylamine (2.0 M in THF)31.061.0552.5 mLAmine Nucleophile
Glacial Acetic Acid 60.05Solvent100 mLCyclization Medium / Proton Donor
Anhydrous Pyridine 79.10Solvent50 mLBasic Catalyst & Solvent

Step-by-Step Experimental Protocol

Phase 1: Activation of NTA (Anhydride Formation)
  • Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

  • Suspend Nitrilotriacetic acid (19.11 g, 100 mmol) in 50 mL of anhydrous pyridine.

  • Add acetic anhydride (11.3 mL, 120 mmol) dropwise over 10 minutes.

  • Heat the mixture to 70 °C for 2 hours. The suspension will gradually clear as the NTA anhydride forms.

  • Self-Validation Checkpoint : Take a 0.1 mL aliquot, remove the solvent in vacuo, and perform an FTIR analysis. The disappearance of the broad carboxylic -OH stretch and the presence of dual peaks at ~1810 cm⁻¹ and ~1760 cm⁻¹ confirms successful cyclic anhydride formation.

  • Concentrate the reaction mixture under reduced pressure to remove excess pyridine and acetic acid, yielding crude 4-(carboxymethyl)morpholine-2,6-dione as a viscous oil.

Phase 2: Aminolysis (Monoamide Formation)
  • Dissolve the crude NTA anhydride in 100 mL of anhydrous THF and cool the flask to 0 °C using an ice-water bath.

  • Slowly add the methylamine solution (52.5 mL, 105 mmol) via an addition funnel over 30 minutes.

    • Causality : Dropwise addition at 0 °C suppresses the exothermic generation of bis-amides and prevents the nucleophilic attack on the remaining free carboxylic acid group.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Evaporate the THF under reduced pressure to isolate the intermediate N-(2-(methylamino)-2-oxoethyl)-N-(carboxymethyl)glycine.

Phase 3: Intramolecular Cyclization
  • Dissolve the intermediate monoamide in 100 mL of glacial acetic acid.

  • Add a catalytic amount of fresh acetic anhydride (2.0 mL) to scavenge any residual water and drive the equilibrium toward dehydration.

  • Reflux the mixture at 120 °C for 4 hours.

    • Causality : The elevated temperature combined with the acidic medium protonates the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the secondary amide nitrogen, thereby closing the 3,5-dioxopiperazine ring[5].

  • Cool the reaction to room temperature and concentrate in vacuo to a thick syrup.

  • Triturate the syrup with cold ethanol (50 mL) to induce crystallization.

  • Filter the resulting white precipitate, wash with cold diethyl ether (2 x 20 mL), and dry under high vacuum overnight to yield the final product.

Analytical Validation & Expected Data

To verify the integrity of the synthesized (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid, cross-reference your analytical results with the expected parameters below.

Table 2: Expected Analytical Signatures

Analytical MethodExpected Signals / ValuesStructural Correlation
ESI-MS (Positive Mode) m/z 187.07 [M+H]⁺Confirms exact mass of C₇H₁₀N₂O₄ (186.06)
¹H NMR (400 MHz, D₂O)δ 3.60 (s, 4H)Symmetric ring -CH₂- protons (C2, C6)
δ 3.45 (s, 2H)Exocyclic -CH₂-COOH protons
δ 3.05 (s, 3H)N-CH₃ protons
¹³C NMR (100 MHz, D₂O)δ 172.5, 170.2, 57.1, 55.4, 29.8Carbonyls (acid & ring), alpha-carbons, and methyl
FTIR (ATR) 3300-2500, 1735, 1680 cm⁻¹Broad acid O-H, acid C=O, and imide/amide C=O

Troubleshooting & Optimization

When scaling up the synthesis of DKP derivatives, yield attrition is typically traced back to either incomplete activation or premature hydrolysis[4].

Troubleshooting Issue Low Yield of Cyclized Product Cause1 Incomplete Anhydride Formation Issue->Cause1 Cause2 Hydrolysis of Intermediate Issue->Cause2 Sol1 Ensure strictly anhydrous conditions (use dry Ac2O) Cause1->Sol1 Sol2 Control temperature strictly at 0°C during aminolysis Cause2->Sol2

Caption: Logical troubleshooting tree for addressing low cyclization yields during DKP synthesis.

References

  • 2,5-Diketopiperazine - Wikipedia.

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC (National Institutes of Health).

  • 2,2′,2″-Nitrilotriacetonitrile - Wikipedia.

  • US20030082101A1 - Accelerators for increasing the rate of formation of free radicals and reactive oxygen species - Google Patents.

  • Top 153 Research communications in chemical pathology and pharmacology papers published in 1986 - SciSpace.

Sources

Application

Application Note: Storage, Handling, and Bioconjugation of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic Acid

Abstract (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid (CAS 173681-12-4) is a critical bifunctional building block utilized in the synthesis of topoisomerase II inhibitors and cardioprotective agents. The 3,5-dioxopipera...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid (CAS 173681-12-4) is a critical bifunctional building block utilized in the synthesis of topoisomerase II inhibitors and cardioprotective agents. The 3,5-dioxopiperazine pharmacophore is highly susceptible to metal- and base-catalyzed hydrolytic ring-opening. This application note details the causality behind its degradation and provides validated, step-by-step protocols for its storage, solution preparation, and bioconjugation to prevent premature hydrolysis.

Chemical Profiling and Degradation Causality

The structural integrity of the 3,5-dioxopiperazine ring is central to its biological activity, mimicking the pharmacophore of clinically approved agents like dexrazoxane . However, the imide-like bonds within the ring are thermodynamically unstable in aqueous media.

Causality of Degradation: Under physiological or alkaline conditions, the ring undergoes base-catalyzed hydrolysis to form a single-ring-opened intermediate, eventually degrading into an ethylenediaminetetraacetic acid (EDTA)-like metal chelator . This hydrolytic cascade is not only pH-dependent but is heavily accelerated by multivalent transition metals (e.g., Fe³⁺, Cu²⁺) and alkaline earth metals (Ca²⁺, Mg²⁺). Because the ring-opened metabolite forms highly stable coordination complexes with these metals, the equilibrium is driven irreversibly toward degradation . Consequently, all handling protocols must strictly exclude moisture, extreme pH, and unpassivated metals.

Workflow and Degradation Logic

Workflow N1 Solid Compound CAS: 173681-12-4 N2 Long-Term Storage -20°C, Desiccated, Inert Gas N1->N2 Store N3 Stock Solution Anhydrous DMSO/DMF N1->N3 Reconstitute N4 Aqueous Buffer Physiological pH N3->N4 In Vitro Assays N6 Bioconjugation (HATU/DIPEA Coupling) N3->N6 Organic Synthesis N5 Hydrolytic Degradation (Ring-Opened Metabolite) N4->N5 Hydrolysis (pH > 7.4) N4->N5 Metal-Catalyzed (Fe, Ca, Mg) N6->N5 Strong Base Workup

Workflow and degradation pathways for (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid handling.

Storage and Solution Preparation Protocols

To maintain the structural integrity of the compound, environmental controls must be rigorously enforced.

Solid-State Storage: Store the lyophilized solid at -20°C in a tightly sealed, desiccated container. Purge the headspace with an inert gas (Argon or N₂) prior to sealing to displace atmospheric moisture. Use only PTFE or ceramic spatulas; avoid stainless steel to prevent trace metal seeding.

Solution Preparation: Stock solutions must be prepared in anhydrous, amine-free organic solvents. Protic solvents (e.g., water, methanol) will initiate slow solvolysis.

Table 1: Solubility and Stability Matrix

Solvent SystemMax SolubilityRecommended StorageEstimated Stability (≥95% intact)
Anhydrous DMSO>50 mg/mL-20°C6 months
Anhydrous DMF>50 mg/mL-20°C6 months
0.9% NaCl (Aqueous)~10 mg/mL2–8°C< 8 hours
PBS (pH 7.4)~10 mg/mLRoom Temp (20°C)< 4 hours
0.1 M NaOH (Aqueous)SolubleN/AImmediate Degradation

Self-Validating Check: If an unbuffered aqueous solution of the compound drops in pH over time, it indicates that hydrolysis is actively occurring (the opening of the ring generates free carboxylic acid groups). Discard any aqueous solution older than 4 hours.

Step-by-Step Methodology: Bioconjugation via Amide Coupling

The acetic acid appendage allows for direct conjugation to primary amines (e.g., targeting peptides or fluorophores). However, traditional peptide coupling workups often utilize strong aqueous bases (e.g., Na₂CO₃, NaOH) to wash organic layers.

Causality Check: Exposing the 3,5-dioxopiperazine ring to a strong aqueous base during workup will rapidly hydrolyze the pharmacophore. The following protocol utilizes mild conditions to prevent this.

Materials Required:

  • (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid (1.0 eq)

  • Target primary amine (1.0 eq)

  • HATU (1.1 eq)

  • Anhydrous N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous DMF

  • 5% Aqueous Citric Acid (for quenching)

Step-by-Step Procedure:

  • Reagent Preparation: Under an argon atmosphere, dissolve 1.0 eq of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid in anhydrous DMF to achieve a 0.1 M concentration.

  • Activation: Add 1.1 eq of HATU to the solution. Stir for 5 minutes at room temperature.

  • Base Addition: Add 2.0 eq of anhydrous DIPEA. Expert Insight: DIPEA is chosen because it is sterically hindered and non-nucleophilic. Do not use nucleophilic bases or excess primary amines, as they can directly attack the imide carbonyls of the dioxopiperazine ring.

  • Amine Addition: Dissolve 1.0 eq of the target amine in a minimal volume of anhydrous DMF and add it dropwise to the reaction mixture. Stir continuously at room temperature for 2 hours.

  • Reaction Quenching: Instead of a standard basic quench, terminate the reaction by adding a mild acidic buffer (5% aqueous citric acid). This neutralizes the DIPEA without subjecting the product to high pH.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Expert Insight: Avoid using MgSO₄, as trace Mg²⁺ can interact with any transient ring-opened impurities, complicating purification. Filter and concentrate under reduced pressure at a water bath temperature strictly below 35°C to prevent thermal degradation.

Self-Validating Check: Monitor the reaction via LC-MS. The intact conjugate will show the expected [M+H]⁺ mass, whereas a basic workup failure will yield an [M+18+H]⁺ peak, confirming the addition of water across the ring-opened imide bond.

References
  • Myers, A. L., et al. (2014). "Physical and chemical stability of reconstituted and diluted dexrazoxane infusion solutions." Journal of Oncology Pharmacy Practice, 20(1), 58-64. URL: [Link]

  • McCormack, K. (2018). "The cardioprotective effect of dexrazoxane (Cardioxane) is consistent with sequestration of poly(ADP-ribose) by self-assembly and not depletion of topoisomerase 2B." ecancer, 12, 889. URL: [Link]

  • Sterba, M., et al. (2013). "Oxidative Stress, Redox Signaling, and Metal Chelation in Anthracycline Cardiotoxicity and Pharmacological Cardioprotection." Antioxidants & Redox Signaling, 18(8), 899-929. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid

This technical guide details the yield optimization strategies for the synthesis of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid (CAS: 173681-12-4). This compound is a critical piperazine-2,6-dione scaffold, often servi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the yield optimization strategies for the synthesis of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid (CAS: 173681-12-4). This compound is a critical piperazine-2,6-dione scaffold, often serving as an intermediate in the synthesis of bis-dioxopiperazine chemotherapeutics like Dexrazoxane.

The guide focuses on the most robust synthetic route: the construction of the 4-methyl-2,6-dioxopiperazine core followed by N-alkylation . This approach minimizes side reactions common in direct cyclization methods.

Part 1: Synthetic Pathway & Logic

The synthesis is bifurcated into two critical phases.[1] Yield loss typically occurs due to hydrolytic instability of the imide ring or competitive O-alkylation during the functionalization step.

Phase 1: Construction of the Core (The Thermal Cyclization)
  • Precursors:

    
    -Methyliminodiacetic acid (MIDA) and Formamide.
    
  • Mechanism: Thermal condensation. Formamide acts as both solvent and ammonia equivalent/cyclizing agent.

  • Logic: Using MIDA ensures the methyl group is fixed at the N4 position (imide nitrogen) before ring closure.

Phase 2: N-Alkylation (The Yield-Critical Step)
  • Reagents: 4-Methyl-2,6-dioxopiperazine + Chloroacetic acid (or Ethyl Chloroacetate).

  • Mechanism:

    
     Nucleophilic substitution.
    
  • Logic: The N1 nitrogen (amine type) is nucleophilic.[2] However, the adjacent carbonyls (via resonance) can promote O-alkylation. The choice of base and solvent is the primary determinant of yield.

SynthesisPathway MIDA N-Methyliminodiacetic Acid (MIDA) Core 4-Methyl-2,6-dioxopiperazine (Intermediate A) MIDA->Core 160-180°C Cyclization Formamide Formamide (Solvent/Reagent) Formamide->Core Ester Ethyl Ester Intermediate Core->Ester N-Alkylation (Strict Anhydrous) AlkylatingAgent Ethyl Chloroacetate + NaH/DMF AlkylatingAgent->Ester Product (4-Methyl-3,5-dioxopiperazin-1-yl) acetic acid Ester->Product Deprotection (Ring Preservation) Hydrolysis Acid Hydrolysis (TFA/HCl)

Figure 1: Step-wise synthesis pathway highlighting the critical intermediate and alkylation strategy.

Part 2: Technical Support & Troubleshooting

This section addresses specific failure points reported in laboratory settings.

Module A: Low Yield in Core Synthesis (Intermediate A)

User Issue: "I am getting <40% yield of the 4-methyl-2,6-dioxopiperazine intermediate, and the product is a sticky brown solid."

Root Cause:

  • Thermal Decomposition: MIDA decarboxylates if the temperature spikes above 190°C.

  • Incomplete Cyclization: Water generated during condensation hydrolyzes the product back to the open-chain amide if not removed.

Protocol Adjustment:

Parameter Standard Protocol Optimized Protocol Reason
Temperature Reflux (variable) 160°C - 170°C (Oil Bath) Prevents decarboxylation while ensuring cyclization.
Atmosphere Open Air Nitrogen Sweep Actively removes water vapor to drive equilibrium (Le Chatelier's principle).

| Purification | Crystallization | Sublimation / Vac Distillation | The core imide sublimes. This is the only way to get >98% purity from the "sticky" crude. |

Q: Can I use Urea instead of Formamide? A: Yes, but Formamide is superior. Urea requires higher temperatures (fusion) which increases "tar" formation. Formamide acts as a solvent, improving heat transfer.

Module B: Alkylation Failure (The "O-Alkylation" Problem)

User Issue: "I see multiple spots on TLC during alkylation. NMR suggests a mixture of N-alkyl and O-alkyl products."

Root Cause: The imide carbonyl oxygens are competitive nucleophiles. Using a "hard" base (like small metal hydrides without solvation control) or protic solvents encourages O-alkylation.

Optimization Guide:

  • Base Selection: Switch to Sodium Hydride (NaH) (60% dispersion).

    • Why: It provides irreversible deprotonation.

    • Critical Step: You must wash the NaH with dry hexane to remove mineral oil if you are running on a small scale (<1g), otherwise, the oil interferes with crystallization.

  • Solvent System: Use Anhydrous DMF or DMAc .

    • Avoid: Acetone (too much aldol condensation risk with strong base) or Alcohols (will react with the alkylating agent).

  • Temperature Control:

    • Deprotonation: 0°C for 30 mins.

    • Addition of Chloroacetate: 0°C.

    • Reaction: Warm to Room Temp slowly. Do not heat. Heating promotes O-alkylation.

Data: Base/Solvent Effect on N/O Selectivity

Base / Solvent N-Alkylation (Target) O-Alkylation (Impurity) Yield

|


 / Acetone | 70% | 30% | Low (Slow reaction) |
| 

/ THF | 85% | 15% | Moderate | |

/ DMF
| >95% | <5% | High |
Module C: Hydrolysis & Ring Opening (The "Disappearing Product")

User Issue: "I successfully made the ester, but when I hydrolyzed it with NaOH to get the acid, the product vanished (water soluble) or the ring opened."

Root Cause: Piperazine-2,6-diones are cyclic imides . They are extremely sensitive to aqueous base (NaOH/LiOH), which rapidly hydrolyzes the ring to form open-chain succinamide derivatives (e.g., N-methyl-N-(carboxymethyl)succinamide).

Corrective Protocol: Do NOT use basic hydrolysis. You must use Acid Hydrolysis or Hydrogenolysis .

  • Option 1 (Recommended): Use tert-Butyl Chloroacetate for the alkylation.

    • Deprotection: Stir in TFA/DCM (1:1) at Room Temp for 2 hours.

    • Result: Quantitative conversion to the acid without touching the ring.

  • Option 2: Use Ethyl Chloroacetate .

    • Deprotection: Reflux in 2M HCl for 1-2 hours.

    • Note: The ring is more stable to acid than base, but prolonged boiling will eventually open it. Monitor by LC-MS.[3][4]

Part 3: Validated Experimental Workflow

Target: 10g Scale Synthesis of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid.

Step 1: Core Synthesis

  • Mix 14.7g N-Methyliminodiacetic acid (MIDA) and 45mL Formamide .

  • Heat to 160-170°C with a nitrogen stream to remove water.

  • Maintain for 4-6 hours. The solution will darken.

  • Workup: Distill off excess formamide under high vacuum.

  • Purification: Sublime the residue at 180°C/0.5mmHg OR recrystallize from boiling ethanol.

  • Yield Check: Expect ~60-70% of white crystalline solid (4-methyl-2,6-dioxopiperazine).

Step 2: Alkylation (N-Functionalization)

  • Dissolve 5.0g of Core (from Step 1) in 50mL Anhydrous DMF . Cool to 0°C.

  • Add 1.1 eq NaH (washed) portion-wise. Stir 30 min (H2 evolution).

  • Dropwise add 1.1 eq tert-Butyl bromoacetate (or chloroacetate).

  • Stir at RT for 12 hours.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate.[3][4] Wash with brine. Dry (
    
    
    
    ).[5]
  • Evaporate to get the ester.

Step 3: Deprotection

  • Dissolve the ester in 20mL DCM.

  • Add 20mL TFA . Stir 2 hours.

  • Evaporate volatiles. Triturate the residue with Ether/Hexane.

  • Final Product: White solid. (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid .

References

  • ChemicalBook. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID (CAS 54699-92-2) and Dioxo-derivatives (CAS 173681-12-4). Retrieved from

  • Sigma-Aldrich. Piperazine-2,6-dione derivatives and Dexrazoxane intermediates. Retrieved from

  • BenchChem. Technical Guide: Retrosynthesis of substituted piperazinyl acetic acids. Retrieved from

  • ResearchGate. Synthesis of 4-ethyl-2,3-dioxopiperazine-1-methyl formate and related dioxopiperazine antibiotics. (Mechanistic insights on ring stability). Retrieved from

  • Google Patents. Process for the synthesis of piperazine-2,6-dione derivatives (Dexrazoxane analogs). WO2009057133A2. Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden precipitation, loss of compound activity, or irreproducible assay results wh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden precipitation, loss of compound activity, or irreproducible assay results when working with complex piperazine-2,6-dione derivatives.

This guide is specifically engineered to address the solubilization and stability challenges associated with (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid (CAS: 173681-12-4)[1]. Rather than just giving you a list of instructions, this guide breaks down the chemical causality behind the compound's behavior so you can adapt these principles to your specific experimental models.

The Chemical Paradox: Why Solubilization Fails

To successfully work with (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid, you must understand its structural dichotomy. The molecule consists of two highly reactive, yet functionally opposing, moieties:

  • The Acetic Acid Tail: Requires a mildly basic environment (pH > 4.5) to deprotonate into a soluble carboxylate salt.

  • The 3,5-Dioxopiperazine Ring: Highly susceptible to base-catalyzed nucleophilic attack. In alkaline environments, hydroxide ions (OH⁻) rapidly cleave the amide bonds, opening the ring and destroying the compound's biological activity[2].

This creates a solubility paradox : The very conditions required to force the carboxylic acid into an aqueous solution (adding a strong base like NaOH) will inadvertently hydrolyze and destroy the dioxopiperazine core[3]. This degradation pathway is nearly identical to the well-documented hydrolysis of the cardioprotective drug dexrazoxane (a bisdioxopiperazine), which hydrolyzes into open-ring intermediates with a half-life of just 9.3 hours at physiological pH (7.4)[3][4].

HydrolysisPathway A Protonated State (Insoluble in H2O) B Carboxylate Salt (Soluble & Intact) A->B pH 6.0 - 7.0 (Controlled Deprotonation) C Ring-Opened Degradant (Hydrolyzed & Inactive) A->C Addition of Strong Base (e.g., 1M NaOH) B->C pH > 7.4 or Prolonged Aqueous Exposure

Fig 1: The pH-dependent solubility and hydrolysis pathway of the dioxopiperazine ring.

Frequently Asked Questions (FAQs)

Q1: My powder is floating on top of my pH 7.0 aqueous buffer and won't dissolve. Can I add a drop of 1M NaOH to clear the solution? A: Absolutely not. While adding NaOH will instantly clear the solution by forming a highly soluble sodium salt, the localized spike in pH (often exceeding pH 10 momentarily) will trigger rapid, irreversible ring-opening hydrolysis[3]. You will successfully dissolve the powder, but you will be testing an inactive, open-chain degradant rather than your target molecule.

Q2: If I can't use strong bases, how do I create a high-concentration master stock? A: You must bypass aqueous thermodynamics entirely by using an aprotic organic solvent. Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard here. DMSO disrupts the crystalline lattice of the powder without providing the hydroxide ions necessary for ring cleavage.

Q3: I diluted my DMSO stock into my cell culture media (pH 7.4), but I observed micro-precipitates under the microscope. What happened? A: This is known as "solvent shock." When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the water faster than the compound can ionize, leaving the protonated compound stranded and forcing it to crash out of solution. To prevent this, ensure your media is pre-warmed to 37°C, and add the DMSO stock dropwise while vortexing or stirring vigorously to ensure immediate dispersion.

Quantitative Solvation & Stability Profile

To aid in your experimental design, refer to the following synthesized data regarding the compound's behavior across different solvent environments.

Solvent / ConditionpHEstimated SolubilityStability (Half-Life at 37°C)Recommendation
Deionized Water ~3.5 - 4.5< 0.1 mg/mLHighly StableNot Recommended (Insoluble)
0.1 M NaOH > 12.0> 50 mg/mL< 5 minutesDO NOT USE (Rapid Hydrolysis)
PBS Buffer 7.41 - 5 mg/mL~9.3 hours[3]Caution (Use immediately)
Anhydrous DMSO N/A> 25 mg/mL> 6 months (at -20°C)Optimal for Master Stock

Validated Solubilization Protocol (With Self-Validating QC)

To guarantee both the solubility and the structural integrity of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid, follow this self-validating workflow.

Phase 1: Master Stock Preparation
  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents atmospheric moisture from condensing on the powder, which can introduce water into your DMSO stock.

  • Solvation: Add high-purity, anhydrous DMSO (≥99.9%, water ≤0.005%) to achieve a target concentration of 10 mM to 50 mM.

  • Agitation: Vortex gently. If the compound resists dissolution, you may sonicate the vial in a water bath. Crucial: Ensure the water bath temperature does not exceed 37°C to prevent thermal degradation.

  • Storage: Aliquot the master stock into single-use amber vials, purge with Argon or Nitrogen gas, and store at -20°C to -80°C.

Phase 2: Self-Validating Quality Control (LC-MS)

Trust, but verify. To confirm the integrity of your stock solution, analyze a 1:1000 dilution via LC-MS immediately after preparation.

  • The Success Metric: The intact molecule will present a parent ion mass of [M+H]⁺ ≈ 187.07 m/z [1].

  • The Failure Metric: If your DMSO absorbed atmospheric moisture or was exposed to a base, you will observe a dominant peak at [M+H]⁺ ≈ 205.08 m/z . This exact +18 Da mass shift is the direct, undeniable signature of water addition via ring-opening hydrolysis[2]. If the 205.08 m/z peak is present, discard the stock immediately.

Phase 3: Aqueous Assay Dilution
  • Timing: Do not pre-mix aqueous dilutions. Dilute the DMSO stock into your assay buffer (ideally buffered between pH 6.5 and 7.0) immediately before introducing it to your cells or biochemical assay.

  • Concentration Limits: Keep the final DMSO concentration below 0.5% (v/v) to prevent solvent-induced cytotoxicity.

SolubilizationWorkflow S1 1. Weigh Compound Equilibrate to Room Temp S2 2. Add Anhydrous DMSO Target 10-50 mM Stock S1->S2 S3 3. Gentle Agitation Vortex / Sonicate (<37°C) S2->S3 S4 4. Aliquot & Freeze Store at -20°C to -80°C S3->S4 S5 5. Aqueous Dilution Dilute in pH 6.5-7.0 buffer immediately before use S4->S5

Fig 2: Validated workflow for the preparation and storage of stable stock solutions.

References

  • 173681-12-4_1-Piperazineaceticacid,4-methyl-3,5 ... - cas号查询 . chemsrc.com. 1

  • Oxidative Stress, Redox Signaling, and Metal Chelation in Anthracycline Cardiotoxicity and Pharmacological Cardioprotection - PMC . nih.gov. 3

  • Reaction scheme for the hydrolysis of dexrazoxane (ICRF-187) to its... - ResearchGate . researchgate.net. 4

  • Mass spectrometric characterization of circulating and functional antigens derived from piperacillin in patients with cystic fibrosis - PMC . nih.gov. 2

Sources

Troubleshooting

Technical Support Center: Handling and Storage of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid (CAS: 173681-12-4).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid (CAS: 173681-12-4). This resource moves beyond generic storage advice by providing mechanistic causality, field-proven troubleshooting, and self-validating protocols to ensure absolute data integrity in your drug development workflows.

Core Principles of Dioxopiperazine Stability

The structural core of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid features a 3,5-dioxopiperazine ring . Understanding the reactivity of this pharmacophore is critical to preventing degradation.

Much like its well-documented bis-dioxopiperazine relative, dexrazoxane (ICRF-187), this cyclic imide/diamide ring is highly susceptible to hydrolytic cleavage 1. The carbonyl carbons within the ring are strongly electrophilic. When exposed to water, they undergo nucleophilic attack, leading to ring-opening and the formation of an inactive amide-acid degradant 2.

This hydrolysis is heavily accelerated by two main factors:

  • Solid-State Hygroscopicity: Absorption of atmospheric moisture initiates localized solid-state hydrolysis 3.

  • pH Extremes in Solution: Hydroxide ions (in basic conditions) are potent nucleophiles, while hydronium ions (in acidic conditions) protonate the carbonyl oxygen, increasing the electrophilicity of the carbon 4.

Degradation Pathway Visualization

DioxopiperazineDegradation API (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid (Intact Active Compound) Moisture Moisture / High Humidity (Solid-State Exposure) API->Moisture Improper Storage Aqueous Aqueous Buffers (pH > 7.4 or pH < 4.0) API->Aqueous In Vitro Assay Prep BestPractice Anhydrous DMSO Stock Stored at -20°C with Desiccant API->BestPractice Optimal Workflow Hydrolysis Nucleophilic Attack (Imide Ring Hydrolysis) Moisture->Hydrolysis Hygroscopic Uptake Aqueous->Hydrolysis Base/Acid Catalysis Degradant Ring-Opened Amide-Acid (Inactive Degradant) Hydrolysis->Degradant Ring Cleavage

Fig 1: Environmental triggers and hydrolytic degradation pathway of the 3,5-dioxopiperazine ring.

Troubleshooting Guide: Common Experimental Failures

Issue: Inconsistent IC50 values or loss of compound efficacy during prolonged in vitro cell assays.

  • Mechanistic Cause: The compound is undergoing in situ hydrolysis in the cell culture media. Dioxopiperazine rings have a limited half-life in physiological buffers (pH 7.4, 37°C), often degrading significantly within 9 to 24 hours 15.

  • Resolution: Refresh the media containing the compound every 12 hours. Do not pre-warm the compound in aqueous media; spike it into the media immediately prior to application.

Issue: The lyophilized solid powder appears clumped, gummy, or discolored.

  • Mechanistic Cause: Hygroscopicity. The compound was exposed to atmospheric moisture (often by opening a cold vial before it equilibrated to room temperature), triggering solid-state hydrolysis 3.

  • Resolution: Discard the compromised batch. Always allow sealed vials to equilibrate to room temperature in a desiccator for 30 minutes before opening.

Issue: Multiple peaks observed during LC-MS purity analysis.

  • Mechanistic Cause: On-column degradation. If the mobile phase is highly aqueous and the run time is long, the compound may hydrolyze during the chromatographic separation itself.

  • Resolution: Reconstitute analytical samples in anhydrous acetonitrile. Use a rapid UHPLC gradient (e.g., < 5 minutes) to minimize the compound's residence time in the aqueous mobile phase.

Frequently Asked Questions (FAQs)

Q: Can I store aqueous stock solutions at -80°C? A: No. Freezing aqueous solutions induces cryoconcentration—a phenomenon where the freezing of water forces the solute and buffer salts into highly concentrated, unfrozen micro-pockets. This causes drastic localized pH shifts that rapidly accelerate ring-opening hydrolysis before the solution completely solidifies.

Q: What is the maximum recommended storage time for DMSO stocks? A: When prepared in strictly anhydrous DMSO (≤0.005% water content) and stored at -20°C or -80°C in sealed, argon-purged vials, stocks are typically stable for 3 to 6 months.

Q: Is the ring-opened degradant biologically active? A: Generally, no. While the ring-opened forms of some bis-dioxopiperazines (like ADR-925) act as potent iron chelators 2, the specific mono-ring-opened form of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid loses its intended target binding conformation and structural rigidity.

Stability & Degradation Kinetics

The following data summarizes the kinetic stability of the dioxopiperazine pharmacophore across various environments to guide your experimental planning:

Storage ConditionEnvironmentEstimated Half-Life (t1/2)Scientific Recommendation
Solid Powder -20°C, Desiccated> 2 YearsOptimal long-term storage.
Solid Powder 25°C, 75% Relative Humidity< 2 WeeksStrictly avoid moisture exposure.
Anhydrous DMSO -20°C3 - 6 MonthsStandard for primary stock solutions.
Aqueous Buffer (pH 7.4) 37°C (Physiological)~9 - 15 HoursPrepare fresh; refresh assays every 12h.
Aqueous Buffer (pH > 9.0) 25°C< 1 HourAvoid alkaline conditions entirely.

Validated Experimental Protocols

To ensure absolute trustworthiness in your assays, utilize this self-validating protocol for preparing and verifying stock solutions.

Protocol: Preparation and Self-Validation of Anhydrous Stock Solutions

Step 1: Thermal Equilibration (Critical) Remove the lyophilized vial of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid from -20°C storage. Place it immediately into a desiccator at room temperature for 30 minutes before opening .

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, triggering irreversible solid-state hydrolysis.

Step 2: Anhydrous Reconstitution Using a dry syringe, inject Anhydrous DMSO (water content ≤0.005%, stored over molecular sieves) directly through the vial septum. Vortex gently until fully dissolved to achieve your desired concentration (e.g., 10 mM).

Step 3: Aliquoting and Inert Gas Purging Dispense the stock into single-use amber glass vials. Before sealing, purge the headspace of each vial with a gentle stream of dry Argon or Nitrogen gas for 5 seconds. Cap tightly and transfer to -20°C.

  • Causality: Single-use aliquots prevent freeze-thaw cycles, and inert gas purging displaces ambient humidity from the vial headspace.

Step 4: Self-Validation via LC-MS To validate that your stock has not degraded, perform a rapid LC-MS check:

  • Dilute a 1 µL aliquot of the DMSO stock into 99 µL of anhydrous Acetonitrile.

  • Run a rapid (<5 min) LC-MS method using a high-organic gradient.

  • Validation Check: The presence of a single mass peak at M+H = 187.17 confirms structural integrity. If you observe a peak at M+H = 205.19 , this confirms the addition of water (+18.02 Da), indicating that the stock has suffered hydrolytic ring-opening and must be discarded.

References

1.1 - ecancer.org 2. - tandfonline.com 3. - plos.org 4.5 - aacrjournals.org 5.3 - researchgate.net

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for Crude (4-Methyl-3,5-dioxopiperazin-1-yl)acetic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating highly polar, zwitterionic intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating highly polar, zwitterionic intermediates. (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid (CAS: 173681-12-4) is a critical building block in the synthesis of bis-dioxopiperazine topoisomerase II inhibitors and iron chelators (such as dexrazoxane analogues).

Because this molecule contains both a weakly basic tertiary amine and a carboxylic acid, it behaves as a highly water-soluble zwitterion. Traditional organic extraction methods (like liquid-liquid extraction with ethyl acetate or dichloromethane) will fail. This guide provides field-proven, mechanistically grounded solutions to isolate your target compound with high purity.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why is my crude product heavily contaminated with unreacted Nitrilotriacetic acid (NTA)? Cause: The synthesis of this compound typically involves the condensation of NTA with methylamine. NTA possesses three carboxylic acid groups. Due to severe steric hindrance and electrostatic repulsion during the sequential amidation steps, achieving 100% cyclization is thermodynamically difficult. Solution: Do not attempt solvent extraction. NTA is a tri-acid, whereas your target compound is a mono-acid. This significant difference in net negative charge makes Strong Anion Exchange (SAX) chromatography the most effective separation method[1]. The target compound will elute under mild acidic conditions, while NTA remains tightly bound to the resin.

Q2: LC-MS analysis shows a persistent +18 Da impurity. What is this, and how do I remove it? Cause: The +18 Da mass corresponds to the open-chain amide (e.g., N-(methylcarbamoylmethyl)iminodiacetic acid). The 3,5-dioxopiperazine ring is an imide/lactam hybrid that is highly susceptible to base-catalyzed hydrolysis[2]. If your reaction mixture is kept at a pH > 7.5 during aqueous workup, the ring will spontaneously hydrolyze and open[3]. Solution: Strictly control the pH during the quench phase. If the open-chain impurity is already present, it cannot be easily removed by chromatography due to its similar polarity. Instead, subject the crude mixture to a thermal dehydration rescue : reflux the crude in toluene using a Dean-Stark trap, or treat it with a mild dehydrating agent (like acetic anhydride) to force the re-cyclization of the ring.

Q3: I lose massive amounts of product during the final aqueous isolation. How can I improve my yield? Cause: Your target molecule is a zwitterion. At neutral pH, it is highly ionized and infinitely soluble in water. Solution: You must utilize Isoelectric Crystallization . The estimated pKa of the carboxylic acid is ~2.5, and the pKa of the piperazine nitrogen is ~6.0. The isoelectric point (pI) is approximately 4.25. By precisely titrating the aqueous solution to pH 4.25 and adding a miscible anti-solvent (like absolute ethanol), you minimize the molecule's solvation shell, forcing it to precipitate.

Part 2: Mechanistic Pathways & Physicochemical Data

To purify a molecule, you must first understand its charge state and degradation pathways.

ImpurityPathway NTA Nitrilotriacetic Acid (NTA) OpenChain Open-Chain Amide (+18 Da Impurity) NTA->OpenChain + MeNH2 MeNH2 Methylamine MeNH2->OpenChain Target (4-Methyl-3,5-dioxopiperazin-1-yl) acetic acid OpenChain->Target - H2O (Cyclization) Target->OpenChain + H2O (Hydrolysis) Polymer Oligomeric Degradants Target->Polymer Thermal Stress

Fig 1: Mechanistic pathway of target synthesis and primary impurity formation.

Table 1: Physicochemical Profiling of Target vs. Common Impurities
CompoundMW (Da)Estimated pKaNet Charge (pH 7.0)Chromatographic Behavior (SAX)
(4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid 186.16~2.5 (COOH), ~6.0 (NH⁺)-1Weakly retained; elutes at 0.1 M Formic Acid
Nitrilotriacetic acid (NTA) 191.141.9, 2.5, 9.7-2 to -3Strongly retained; requires >0.5 M Formic Acid
Open-Chain Amide (+18 Da) 204.18~2.5, ~3.0, ~9.0-2Moderately retained; elutes at 0.3 M Formic Acid

Part 3: Self-Validating Experimental Protocols

The following workflows are designed to systematically strip away impurities based on charge density and isoelectric solubility.

PurificationWorkflow Crude Crude Aqueous Mixture (pH ~8.0) SAX Strong Anion Exchange (Retains NTA) Crude->SAX Load & Wash Eluate Product-Rich Eluate SAX->Eluate Elute (0.1 M Formic Acid) pHAdjust pH Adjustment (Target pH 4.25) Eluate->pHAdjust Titrate with 1M HCl Crystallization Isoelectric Crystallization (5°C, 12h) pHAdjust->Crystallization Add EtOH, Cool & Stir Pure Pure Target Compound (>99% HPLC) Crystallization->Pure Filter & Dry

Fig 2: Downstream purification decision matrix and isolation workflow.

Protocol A: Strong Anion Exchange (SAX) Chromatography

Purpose: To remove unreacted NTA and poly-acidic oligomers.

  • Resin Preparation: Slurry Dowex 1X8 (formate form, 100-200 mesh) in DI water and pack into a glass column. Equilibrate with 3 Column Volumes (CV) of DI water.

  • Loading: Dissolve the crude reaction mixture in a minimal amount of DI water. Adjust the pH to 7.0 using dilute NaOH if necessary. Load the solution onto the column at a flow rate of 1-2 mL/min.

  • Washing: Wash the column with 2 CV of DI water to remove neutral impurities (e.g., unreacted methylamine degradation products).

  • Elution: Apply a step gradient of Formic Acid.

    • Step 1 (0.1 M Formic Acid): Elutes the target mono-acid. Collect 50 mL fractions.

    • Step 2 (0.5 M Formic Acid): Elutes the NTA and open-chain impurities.

  • System Validation Check: Spot 2 µL of each fraction onto a silica TLC plate. Heat the plate and stain with Ninhydrin. The target compound will appear as a distinct spot. Fractions containing NTA will only appear in the high-acid wash. Pool the product-containing fractions.

Protocol B: Isoelectric Crystallization

Purpose: To isolate the zwitterionic product from the aqueous eluate with maximum recovery.

  • Concentration: Transfer the pooled fractions from Protocol A to a rotary evaporator. Concentrate in vacuo at 40°C to approximately 20% of the original volume.

  • Isoelectric Focusing: Insert a calibrated pH probe into the concentrated solution. Under continuous magnetic stirring, carefully titrate the solution with 1 M HCl (or 1 M NaOH, depending on the starting pH) until the pH reaches exactly 4.25 .

  • Anti-Solvent Addition: Once the isoelectric point is reached, the solution may become cloudy. Slowly add absolute ethanol dropwise (at a 1:3 aqueous-to-ethanol v/v ratio) while maintaining the temperature at 20°C.

  • Maturation: Transfer the suspension to a 4°C cold room. Stir gently for 12 hours to promote Ostwald ripening of the crystals.

  • System Validation Check: Withdraw a 1 mL aliquot of the supernatant, centrifuge, and measure the UV absorbance at 210 nm. A near-zero baseline confirms that the zwitterion has successfully precipitated out of the solution.

  • Isolation: Recover the white crystalline solid via vacuum filtration. Wash the filter cake with ice-cold absolute ethanol (2 x 10 mL) and dry under high vacuum at 40°C for 24 hours.

References

  • Nolan KB, Ryan LP. "Preparation and Crystal Structure of a Platinum(II) Complex of[CH2N(CH2COOH)CH2CONH2]2, the Hydrolysis Product of an Anti-Tumour Bis(3,5-Dioxopiperazin-1-YL)Alkane." Metal-Based Drugs. 1994;1(4):321-8. URL:[Link]

  • Mickevičius V, et al. "Synthesis and ammonolysis of 4-acyl and 4-arylsulfonylpiperazine-2,6-diones." Chemija (Lietuvos mokslų akademija). 2006;17(4):71-76. URL:[Link]

  • Jiangsu Aosaikang Pharmaceutical Co Ltd. "Preparation method of dexrazoxane." Google Patents (Patent CN113636980A). 2021.

Sources

Troubleshooting

Technical Support Center: Optimizing pH Conditions for (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid Stability

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, working with dioxopiperazine derivatives requires a precise understanding of their pH-dependent thermodynamics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, working with dioxopiperazine derivatives requires a precise understanding of their pH-dependent thermodynamics.

(4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid presents a unique formulation challenge due to two competing functional groups: an ionizable carboxylic acid (which dictates solubility) and a 3,5-dioxopiperazine ring (a cyclic imide highly susceptible to hydrolysis). This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your experimental data.

Core Principles: The Causality of Degradation

To stabilize (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid, you must balance solubility against structural integrity.

  • The Solubility Factor (pKa ~3.5 - 4.0): The acetic acid moiety must be deprotonated to achieve workable aqueous solubility. At a pH below 3.5, the molecule remains protonated, leading to rapid precipitation in aqueous media.

  • The Stability Factor (Ring Hydrolysis): The 3,5-dioxopiperazine ring is structurally analogous to the rings found in the cardioprotective drug dexrazoxane. At physiological pH (7.4) and above, the hydroxide ion acts as a nucleophile, attacking the imide carbonyl. This base-catalyzed hydrolysis opens the ring to form an acyclic amide/acid metabolite [1].

The Solution: The optimal thermodynamic "Goldilocks zone" for this compound is pH 4.5 to 6.0 . In this weakly acidic window, the carboxylic acid is sufficiently ionized to maintain solubility, while the hydronium/hydroxide ratio prevents rapid ring-opening [2].

Quantitative Stability Profile

The following table summarizes the physical and chemical behavior of the compound across the pH spectrum to help you anticipate experimental outcomes.

pH RangeDominant Molecular StateAqueous SolubilityRing Stability (t½ at 37°C)Primary Degradation Mechanism
< 3.5 Protonated Carboxylic AcidLow (< 1 mg/mL)High (> 48 h)Acid-driven precipitation
4.5 – 6.0 Deprotonated CarboxylateHigh (> 10 mg/mL)High (> 48 h)Minimal (Optimal Window)
7.4 Deprotonated CarboxylateHighModerate (~9-14 h)Base-catalyzed ring opening
> 8.0 Deprotonated CarboxylateHighLow (< 1 h)Rapid base-catalyzed hydrolysis

Mechanistic Visualizations

Pathway Intact Intact Compound (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid Stable at pH 4.5 - 6.0 Acidic Protonated Carboxylic Acid (pH < 3.5) Insoluble / Precipitates Intact->Acidic pH Decrease (Protonation) Basic Ring-Opened Amide/Acid (pH > 7.0) Base-Catalyzed Hydrolysis Intact->Basic pH Increase (Hydrolysis) Acidic->Intact Add Base (Deprotonation)

pH-dependent structural states and degradation pathways of the dioxopiperazine derivative.

Workflow Start Determine Required Stock Concentration HighConc High Conc. (>10 mg/mL) Start->HighConc LowConc Low Conc. (<10 mg/mL) Start->LowConc DMSO Dissolve in 100% DMSO (Store at -80°C) HighConc->DMSO Buffer Dissolve in 50 mM Na-Acetate (pH 5.5) LowConc->Buffer Dilute Dilute into Assay Buffer (Use within 30 mins) DMSO->Dilute Buffer->Dilute

Recommended formulation and storage workflow to maximize compound stability.

Troubleshooting FAQs

Q1: My stock solution loses >20% of its activity over 24 hours when prepared in PBS (pH 7.4). Is the compound light-sensitive? A1: The loss of activity is rarely due to photolysis; it is almost certainly base-catalyzed hydrolysis. At pH 7.4, the dioxopiperazine ring spontaneously hydrolyzes. This is a fundamental thermodynamic property of the cyclic imide, not an artifact[3]. Resolution: Prepare your stock in a weakly acidic buffer (pH 5.5) or 100% DMSO, and dilute into your pH 7.4 assay buffer immediately prior to the experiment.

Q2: I observe immediate precipitation when formulating the compound in 0.1% TFA or 0.1 M HCl. How can I resolve this? A2: At pH < 3.0, the acetic acid moiety is fully protonated, which drastically reduces the molecule's dipole moment and aqueous solubility. Resolution: Titrate the solution with dilute NaOH to pH 5.0–5.5, or use a pre-formulated 50 mM Sodium Acetate buffer. The precipitate will dissolve as the carboxylate ionizes.

Q3: How can I differentiate between intact compound and degraded compound in my LC-MS data? A3: Ring-opening hydrolysis involves the addition of one water molecule across the imide bond. Look for a degradation peak that exhibits a +18 Da mass shift relative to the parent mass of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid.

Self-Validating Experimental Protocols

Protocol A: Preparation of a pH-Optimized Aqueous Stock (pH 5.5)

This protocol utilizes a self-validating pH check to account for the compound's inherent acidity.

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer. Adjust the pH to exactly 5.8 using 1M Acetic Acid or 1M NaOH. (Note: We start slightly higher than 5.5 to account for the addition of the acidic compound).

  • Dissolution: Weigh the required amount of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid to achieve your target concentration (e.g., 5 mg/mL). Add the buffer and vortex continuously for 2 minutes.

  • Self-Validating pH Check (Critical): Measure the pH of the final solution. The addition of the compound will lower the pH. If the final pH drops below 4.5, carefully titrate with 0.1M NaOH until the pH reaches 5.5.

  • Sterilization and Storage: Filter the solution through a 0.22 µm PES membrane. Aliquot into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol B: Stability-Indicating RP-HPLC Assay

Standard neutral mobile phases will cause the compound to degrade on-column, leading to split peaks and inaccurate quantitation. Use this acidic method.

  • Sample Quenching: To accurately measure stability at a specific time point, withdraw a 50 µL aliquot of your reaction mixture and immediately quench it into 50 µL of 1% Formic Acid in Acetonitrile. This drops the pH < 3, halting base-catalyzed hydrolysis instantly.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 2.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Validation Check: Always include a time-zero (

    
    ) injection of a freshly prepared DMSO stock. This establishes your baseline intact mass area. A valid run must show >98% purity at 
    
    
    
    with no +18 Da peaks.

References

  • Hasinoff BB, Schroeder PE, Patel D. "The Metabolites of the Cardioprotective Drug Dexrazoxane Do Not Protect Myocytes from Doxorubicin-Induced Cytotoxicity." Molecular Pharmacology, 2003;64(3):670-678. URL:[Link]

  • European Medicines Agency (EMA). "Savene (dexrazoxane) Summary of Product Characteristics." EMA Product Information, 2006. URL:[Link]

  • Goolcharran C, Borchardt RT. "Kinetics of diketopiperazine formation using model peptides." Journal of Pharmaceutical Sciences, 1998;87(3):283-288. URL:[Link]

Optimization

Resolving peak tailing in HPLC analysis of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid

Technical Support Center: Resolving Peak Tailing in HPLC Analysis Prepared by: Gemini, Senior Application Scientist This guide provides in-depth troubleshooting strategies for resolving peak tailing during the High-Perfo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Peak Tailing in HPLC Analysis

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting strategies for resolving peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid . The content is structured to help researchers, scientists, and drug development professionals diagnose the root cause of asymmetrical peaks and implement effective, scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: I am observing significant peak tailing for (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid. What are the most likely causes?

Peak tailing for a polar, acidic compound like (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid in reversed-phase HPLC typically stems from undesirable secondary interactions within the chromatographic system. The primary causes can be categorized as follows:

  • Inappropriate Mobile Phase pH: The analyte contains a carboxylic acid group, making its ionization state highly dependent on the mobile phase pH. If the pH is near the analyte's pKa, a mixture of ionized (more polar) and non-ionized (less polar) forms will exist, leading to mixed retention behavior and tailing peaks.[1][2][3][4]

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases are acidic and can engage in secondary polar interactions (like hydrogen bonding) with polar analytes, even acidic ones. This causes a portion of the analyte molecules to be retained longer than the primary hydrophobic mechanism, resulting in a tail.[5][6][7][8]

  • Metal Chelation: The analyte's structure, featuring two keto groups and a carboxylic acid, creates a potential site for chelation with metal ions (e.g., iron, titanium) that may be present in the stainless-steel components of the HPLC system (frits, tubing) or as impurities in the silica packing material.[9][10][11][12][13] This interaction acts as a strong, secondary retention mechanism, causing severe peak tailing.

  • General Chromatographic Issues: Problems such as column voids, sample overload, or extra-column band broadening can also contribute to peak tailing, though they often affect all peaks in the chromatogram.[12][14][15]

Below is a systematic troubleshooting workflow to identify and resolve the issue.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Peak Tailing Observed for (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid check_ph Step 1: Optimize Mobile Phase pH start->check_ph check_column Step 2: Address Secondary Silanol Interactions check_ph->check_column If tailing persists ph_solution Action: Lower pH to 2.5-3.0 using Formic or Acetic Acid. Rationale: Suppress carboxylate ionization. check_ph->ph_solution check_chelation Step 3: Mitigate Metal Chelation check_column->check_chelation If tailing persists column_solution Action: Use a modern, end-capped, high-purity silica column (Type B). Rationale: Minimize available silanols. check_column->column_solution check_general Step 4: Investigate General Chromatographic Issues check_chelation->check_general If tailing persists chelation_solution Action: Add a chelating agent (e.g., EDTA) to the mobile phase or use a bio-inert system. Rationale: Block metal interaction sites. check_chelation->chelation_solution general_solution Action: Reduce sample load, check for column voids, minimize extra-column volume. Rationale: Rule out physical/overload issues. check_general->general_solution

Sources

Troubleshooting

Overcoming side reactions in the preparation of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid

Welcome to the Technical Support Center for Advanced Intermediate Synthesis . This portal is designed for researchers, chemists, and drug development professionals seeking to optimize the preparation of (4-Methyl-3,5-dio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Intermediate Synthesis . This portal is designed for researchers, chemists, and drug development professionals seeking to optimize the preparation of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid , a critical building block in the synthesis of bis-dioxopiperazine therapeutics such as the cardioprotective agent dexrazoxane[1].

Below, you will find a mechanistic breakdown of the synthesis, a troubleshooting FAQ addressing the most common side reactions, quantitative optimization data, and a self-validating experimental protocol.

Mechanistic Pathway & Reaction Workflow

The synthesis of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid typically proceeds via the dehydration of Nitrilotriacetic acid (NTA) to form a reactive anhydride, followed by nucleophilic attack from methylamine, and a final thermal cyclization. Side reactions occur when reaction parameters (temperature, stoichiometry, and pH) deviate from strict tolerances, leading to over-amidation, incomplete cyclization, or ring hydrolysis[2].

G NTA Nitrilotriacetic Acid (NTA) Ac2O Acetic Anhydride (Dehydration) NTA->Ac2O Anhydride NTA Anhydride (Reactive Intermediate) Ac2O->Anhydride MeNH2 Methylamine (Nucleophilic Attack) Anhydride->MeNH2 Acyclic Acyclic Diamide (Uncyclized [M+18]) MeNH2->Acyclic OverAmidation Over-amidation (Triamide Byproduct) MeNH2->OverAmidation Excess MeNH2 Cyclization Thermal Cyclization (-H2O) Acyclic->Cyclization Product (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid (Target Imide) Cyclization->Product Hydrolysis Ring-Opening (Hydrolysis Byproduct) Product->Hydrolysis High pH Workup (H2O)

Mechanistic workflow for the synthesis of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid.

Troubleshooting Guide & FAQs

Q1: My final product is contaminated with a significant amount of the N-methylacetamide derivative. How do I preserve the free acetic acid group? Root Cause: The target molecule contains a free exocyclic carboxylic acid moiety. During the cyclization step, if excess dehydrating agent (acetic anhydride) is present alongside excess methylamine, the free acetic acid group is activated into a mixed anhydride and subsequently amidated to form a triamide byproduct. Solution:

  • Stoichiometric Control: Limit methylamine to exactly 1.05 equivalents relative to the NTA anhydride.

  • Temperature Profiling: Perform the methylamine addition at 0–5 °C. The primary morpholine-2,6-dione anhydride ring is highly strained and opens rapidly at low temperatures, whereas the activation of the exocyclic carboxylic acid requires higher thermal energy.

Q2: LC-MS analysis shows a major [M+18] peak. How do I drive the cyclization to completion? Root Cause: The reaction of NTA anhydride with methylamine initially forms an acyclic diamide intermediate. Ring closure to the 3,5-dioxopiperazine (imide) is an endothermic dehydration reaction. If the reaction is quenched too early or lacks sufficient dehydrating power, the intermediate remains open. Cyclization of dipeptides or diacids into piperazine-diones requires specific dehydrating conditions to prevent side reactions[3]. Solution: After the initial amine addition is complete, introduce a secondary charge of acetic anhydride and elevate the temperature to 90–100 °C. Alternatively, if avoiding harsh chemical dehydrating agents, reflux the mixture in a non-nucleophilic solvent (e.g., toluene) using a Dean-Stark trap to physically remove water and drive the equilibrium toward the cyclic imide.

Q3: The reaction goes to completion, but the product degrades into open-chain impurities during the aqueous extraction. What is causing this? Root Cause: 3,5-dioxopiperazines are essentially cyclic imides. The carbonyl carbons are highly electrophilic, making the ring exceptionally susceptible to base-catalyzed hydrolysis (and to a lesser extent, acid-catalyzed hydrolysis), which reverts the product back to the acyclic diamide[2]. Diketopiperazine rings are prone to base-catalyzed degradation, necessitating strict environmental control[4]. Solution: Never use strong bases (e.g., NaOH, Na₂CO₃) during workup. Quench the reaction with ice water and maintain the aqueous phase at a strictly buffered pH of 4.5–5.5. Extract immediately with a moderately polar organic solvent like ethyl acetate to minimize the time the product spends in the aqueous phase.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting impurity profile. By optimizing stoichiometry, temperature, and workup pH, side reactions can be almost entirely suppressed.

Reaction ConditionMeNH₂ (eq)Amidation Temp (°C)Workup pHTarget Yield (%)Uncyclized[M+18] (%)Over-amidated (%)Hydrolyzed (%)
Standard (Sub-optimal) 1.50808.045%10%25%20%
Optimized Stoichiometry 1.05808.060%15%< 2%23%
Optimized Temp & Stoich 1.050 then 908.075%< 2%< 2%21%
Fully Optimized 1.050 then 905.092% < 2% < 2% < 2%

Step-by-Step Experimental Protocol (Self-Validating System)

This protocol is designed with built-in analytical checkpoints to ensure each mechanistic step is validated before proceeding, preventing the compounding of side reactions.

Step 1: Anhydride Formation

  • Suspend Nitrilotriacetic acid (NTA) (1.0 eq) in acetic anhydride (3.0 eq) and add a catalytic amount of pyridine (0.05 eq).

  • Heat the mixture to 80 °C for 2 hours until the suspension becomes a homogeneous yellow solution.

  • Self-Validation Checkpoint: Quench a 10 µL aliquot in anhydrous methanol. LC-MS should reveal the mass of the NTA-monomethyl ester, confirming the successful formation of the reactive NTA anhydride.

  • Concentrate the mixture under high vacuum at 60 °C to remove excess acetic anhydride and acetic acid.

Step 2: Controlled Amidation

  • Dissolve the crude NTA anhydride in anhydrous tetrahydrofuran (THF) (0.5 M concentration) and cool the reactor to 0 °C using an ice bath.

  • Add methylamine (2.0 M solution in THF, 1.05 eq) dropwise over 30 minutes to prevent localized heating.

  • Stir at 0 °C for 1 hour.

  • Self-Validation Checkpoint: Direct LC-MS analysis of the mixture should show a predominant [M+18] peak corresponding to the acyclic diamide intermediate, with < 2% of the over-amidated triamide byproduct.

Step 3: Thermal Cyclization

  • Add a secondary charge of acetic anhydride (1.5 eq) to the THF solution.

  • Ramp the reactor temperature to 90 °C (allowing THF to distil off or refluxing in a sealed system) and heat for 4 hours to drive the imide ring closure.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the [M+18] peak completely disappears and transitions to the target mass of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid.

Step 4: pH-Buffered Workup

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by pouring it into an ice-cold sodium acetate/acetic acid buffer solution (pre-adjusted to pH 5.0).

  • Extract rapidly with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint: Final HPLC purity should be >95%, with no open-chain diamide (hydrolysis product) detected.

References

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis. American Chemical Society. 4

  • 2,5-Diketopiperazine. Wikipedia.3

  • Dexrazoxane | C11H16N4O4 | CID 71384. PubChem, National Institutes of Health. 1

  • Synthesis and ammonolysis of 4-acyl and 4-arylsulfonylpiperazine-2,6-diones. Švedaitė, I., Chemija (Lietuvos mokslų akademija). 2

Sources

Optimization

Enhancing the purity of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid via column chromatography

Welcome to the Technical Support Center for bisdioxopiperazine derivative purification. (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid (CAS: 173681-12-4) is a highly polar, zwitterionic building block frequently utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for bisdioxopiperazine derivative purification. (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid (CAS: 173681-12-4) is a highly polar, zwitterionic building block frequently utilized in the synthesis of cardioprotective agents and topoisomerase II inhibitors (such as dexrazoxane and ICRF-193 derivatives).

Due to the presence of a carboxylic acid, a tertiary amine, and a sensitive dioxopiperazine ring, researchers frequently encounter severe peak tailing, poor resolution, and hydrolytic degradation during column chromatography. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-purity recovery.

Diagnostic Workflow for Chromatography Selection

Before beginning your purification, use the decision tree below to determine whether Normal-Phase (NP) or Reversed-Phase (RP) chromatography is appropriate for your crude mixture.

G Start Crude Mixture Analysis (TLC / LC-MS) CheckPolarity Does the spot tail severely on bare silica (DCM:MeOH)? Start->CheckPolarity AddModifier Add 1-2% AcOH or HCOOH to Mobile Phase CheckPolarity->AddModifier Yes CheckResolution Is target resolution (Rs) > 1.5? CheckPolarity->CheckResolution No AddModifier->CheckResolution NormalPhase Proceed with Normal-Phase Silica Chromatography CheckResolution->NormalPhase Yes ReversedPhase Switch to Reversed-Phase (C18) Chromatography CheckResolution->ReversedPhase No

Workflow for selecting the optimal chromatography strategy.

Core Troubleshooting & FAQs

Q1: Why does (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid streak severely on normal-phase silica gel? Causality: The molecule contains both a carboxylic acid (


) and a basic tertiary piperazine nitrogen. On bare silica, these groups form strong hydrogen bonds and ionic interactions with unendcapped silanol groups.
Solution:  You must suppress ionization. Adding 1–2% Acetic Acid (AcOH) or Formic Acid (FA) to your Dichloromethane/Methanol (DCM/MeOH) mobile phase forces the carboxylic acid into its protonated, neutral state, drastically sharpening the elution band.

Q2: I achieved good separation, but my NMR shows a new byproduct with opened amide bonds. What happened? Causality: Bisdioxopiperazine rings are highly susceptible to acid- and base-catalyzed hydrolytic ring-opening, especially under thermal stress[1]. If you concentrated your fractions containing aqueous acidic modifiers using a rotary evaporator at temperatures exceeding 40°C, the dioxopiperazine ring hydrolyzed into a ring-opened diamide/diacid metabolite. Solution: Never use high-heat rotary evaporation for fractions containing water and acid. Instead, utilize lyophilization (freeze-drying) to remove solvents gently (See Protocol B).

G Intact (4-Methyl-3,5-dioxopiperazin-1-yl) acetic acid (Intact) Hydrolysis Aqueous Acid/Base + Heat (>40°C) Intact->Hydrolysis RingOpened Ring-Opened Metabolite/Degradant Hydrolysis->RingOpened

Hydrolytic ring-opening pathway of bisdioxopiperazines under harsh conditions.

Q3: Normal-phase chromatography is failing to separate my product from N-alkylated piperazine impurities. What is the alternative? Causality: Piperazine-containing compounds often require complex functionalization, and distinguishing between closely related N-alkylated impurities on silica is notoriously difficult due to identical polar surface areas [2]. Solution: Switch to Reversed-Phase (RP-C18) Flash Chromatography. RP-C18 relies on hydrophobic partitioning rather than polar interactions, providing orthogonal selectivity that easily resolves structurally similar piperazine derivatives.

Quantitative Data: Solvent Systems Comparison

Use the following table to benchmark your chromatographic parameters.

ParameterNormal-Phase (Silica)Reversed-Phase (C18)
Stationary Phase Irregular Silica (40-63 µm)Endcapped C18 (20-40 µm)
Mobile Phase A Dichloromethane (DCM)Water (Milli-Q)
Mobile Phase B Methanol (MeOH)Acetonitrile (MeCN)
Required Modifier 1% to 2% Glacial Acetic Acid0.1% Formic Acid (in A and B)
Typical Gradient 0% to 15% B over 10 CV5% to 40% B over 15 CV
Primary Risk Irreversible adsorption / TailingHydrolysis during solvent removal

Self-Validating Experimental Protocols

Protocol A: Optimized Reversed-Phase (C18) Flash Chromatography

This protocol utilizes hydrophobic partitioning to isolate the target molecule while minimizing exposure to harsh conditions.

Step 1: Sample Preparation Dissolve the crude mixture in a minimum volume of DMSO or the initial mobile phase (95% Water / 5% MeCN). Filter through a 0.45 µm PTFE syringe filter to prevent column clogging.

Step 2: Column Equilibration Equilibrate a pre-packed C18 flash column with 5 Column Volumes (CV) of 95% Mobile Phase A (Water + 0.1% FA) and 5% Mobile Phase B (MeCN + 0.1% FA).

Step 3: Gradient Elution Run the following gradient at a flow rate appropriate for your column size (e.g., 30 mL/min for a 40g column):

  • 0-2 CV: Hold at 5% B.

  • 2-15 CV: Linear gradient from 5% B to 40% B.

  • 15-17 CV: Flush at 100% B.

Step 4: Fraction Collection Trigger collection using UV detection at 210 nm (amide absorption) and 254 nm.

Protocol B: Safe Solvent Removal & Validation (Self-Validating System)

To guarantee trustworthiness, the purification is not considered complete until the structural integrity of the dioxopiperazine ring is validated post-drying.

Step 1: Pooling & Freezing Pool the pure fractions (identified via rapid LC-MS) into a round-bottom flask. Immediately flash-freeze the solution using a dry ice/acetone bath. Do not use a rotary evaporator.

Step 2: Lyophilization Attach the flask to a lyophilizer (freeze-dryer) operating at < 0.1 mbar and -50°C. Allow the water, acetonitrile, and formic acid to sublimate completely (typically 24-48 hours depending on volume).

Step 3: Self-Validation (Crucial Step) Re-dissolve 1 mg of the resulting white powder in LC-MS grade water.

  • Pass Criteria: LC-MS must show a dominant peak at m/z 187.07 [M+H]+ .

  • Fail Criteria: The presence of m/z 205.08 [M+H+18]+ indicates that hydrolytic ring-opening occurred during processing. If this is observed, review your temperature controls during handling.

References

  • Bavlovič Piskáčková, H., Jansová, H., Kubeš, J., et al. "Development of water-soluble prodrugs of the bisdioxopiperazine topoisomerase IIβ inhibitor ICRF-193 as potential cardioprotective agents against anthracycline cardiotoxicity." Scientific Reports, vol. 11, no. 1, 2021, p. 4456. URL:[Link]

  • Romanelli, M.N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., Teodori, E. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules, vol. 29, no. 1, 2023, p. 68. URL:[Link]

Troubleshooting

Technical Support Center: Handling &amp; Moisture Control for (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the premature degradation of piperazine-2,6-dione derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the premature degradation of piperazine-2,6-dione derivatives. (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid is a highly sensitive fragment, structurally analogous to the pharmacophore of the cardioprotective drug dexrazoxane[1].

The defining structural feature of this compound is its 3,5-dioxopiperazine ring . This cyclic imide is fundamentally unstable in the presence of moisture. Understanding the causality behind its degradation is the key to designing robust synthetic workflows, storage conditions, and analytical assays.

The Causality of Moisture Sensitivity

To control degradation, we must first understand the mechanism. The 3,5-dioxopiperazine moiety contains two carbonyl groups that heavily withdraw electron density from the central nitrogen. This renders the carbonyl carbons highly electrophilic.

When exposed to atmospheric moisture or aqueous solvents, water acts as a nucleophile. It attacks the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. This intermediate rapidly collapses, leading to irreversible C-N bond cleavage[2]. The result is a ring-opened acyclic amide-acid fragment. In pharmacological contexts, this exact3[3]. However, in a synthetic or analytical laboratory, this represents critical sample loss.

Pathway A (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid (Intact Imide Ring) B Tetrahedral Intermediate (Nucleophilic Attack) A->B H2O / OH- (pH > 6 or Heat) C Ring-Opened Degradant (Amide-Acid Fragment) B->C C-N Bond Cleavage (Irreversible)

Figure 1: Moisture-induced ring-opening hydrolysis pathway of the 3,5-dioxopiperazine ring.

Troubleshooting & FAQs

Q: Why does my compound degrade when stored in standard ambient conditions? A: Atmospheric moisture provides enough nucleophilic water to initiate slow hydrolysis. Because the reaction is thermodynamically driven toward the ring-opened state, even trace moisture in standard desiccators (which often use exhausted silica gel) will cause baseline degradation over weeks.

Q: How can I perform an aqueous workup during synthesis without destroying the product? A: Causality dictates that hydrolysis is base-catalyzed and accelerated by heat. To prevent this, you must suppress the nucleophilicity of water.

  • Keep the aqueous phase strictly acidic (pH 2.0 - 4.0) using dilute HCl or citric acid. Reconstituted bisdioxopiperazines are 4[4].

  • Maintain temperatures below 5°C.

  • Minimize contact time; extract immediately into a non-polar organic solvent (e.g., DCM) and dry over anhydrous

    
    .
    

Q: My HPLC chromatogram shows a secondary peak eluting earlier than the main peak. What is it? A: This is the ring-opened hydrolysis degradant. Because the ring-opening generates a free carboxylic acid and a secondary amine, the resulting molecule is significantly more polar than the intact (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid. Consequently, it interacts less with the stationary phase and elutes earlier on a standard reverse-phase C18 column.

Quantitative Stability Data

To engineer your experimental timelines, refer to the degradation kinetics of the 3,5-dioxopiperazine ring. The data below is validated using dexrazoxane as a proxy model for the imide ring's stability.

Table 1: Stability Kinetics of the 3,5-Dioxopiperazine Ring

Environmental ConditionpH LevelTemperatureEstimated Half-Life (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Mechanism of Degradation
Highly Acidic (Aqueous) 1.0 - 3.02°C - 8°C> 24 hoursMinimal nucleophilic attack; protonation of water[4]
Physiological Buffer 7.437°C~9.3 hoursBase-catalyzed ring opening[5]
In Vivo (Plasma) 7.437°C0.5 - 3.9 hoursEnzymatic & physiological clearance
Highly Basic > 9.025°C< 30 minutesRapid nucleophilic acyl substitution
Anhydrous Organic N/A-20°C> 6 monthsStable (Absence of nucleophile)

Validated Experimental Protocols (SOPs)

To ensure scientific integrity, every protocol must be a self-validating system. Implement the following SOPs to handle and analyze this compound.

SOP 1: Anhydrous Reaction Setup & Storage

Causality: Removing the nucleophile (water) entirely prevents the formation of the tetrahedral intermediate.

  • Solvent Selection: Use strictly aprotic solvents (e.g., anhydrous DMF, DCM, or Acetonitrile). Do not use Methanol or Ethanol, as alcohols can act as nucleophiles to form ester-amides.

  • Desiccation: Store solvents over activated 3Å molecular sieves for at least 24 hours prior to use.

  • Inert Atmosphere: Purge the reaction vessel and storage desiccators with Argon. Argon is denser than Nitrogen and provides a superior physical blanket against atmospheric moisture.

  • Storage: Store the lyophilized powder at -20°C in a sealed amber vial backfilled with Argon.

SOP 2: HPLC Monitoring for Ring-Opened Impurities

Causality: Elevated temperatures and neutral/basic mobile phases will cause on-column degradation, yielding false-positive impurity peaks.

  • Mobile Phase Preparation: Use a buffered mobile phase at pH 3.0 (e.g., 0.1% Formic Acid in Water / Acetonitrile) to stabilize the imide ring during the run.

  • Sample Preparation: Dissolve the sample in anhydrous Acetonitrile immediately before injection. Do NOT use water as the sample diluent , as hydrolysis will occur while the vial sits in the autosampler.

  • Column Temperature: Maintain the column at 25°C. Avoid standard 40°C heating.

  • Self-Validation Step (System Suitability Test): Deliberately hydrolyze a 1 mg aliquot by incubating it in 0.1 M NaOH for 10 minutes, then neutralize with 0.1 M HCl. Inject this spiked sample to confirm baseline resolution between the intact peak and the early-eluting degradant peak. If the peaks co-elute, adjust your gradient before analyzing real samples.

References

  • Chemical, Biological and Clinical Aspects of Dexrazoxane and Other Bisdioxopiperazines ResearchGate[Link]

  • The Metabolites of the Cardioprotective Drug Dexrazoxane Do Not Protect Myocytes from Doxorubicin-Induced Cytotoxicity ASPET / DOI[Link]

  • Metabolism of the one-ring open metabolites of the cardioprotective drug dexrazoxane to its active metal-chelating form in the rat PubMed / NIH[Link]

  • Reaction scheme for the hydrolysis of dexrazoxane (ICRF-187) to its ring-opened intermediates ResearchGate[Link]

  • Savene 20 mg/ml powder and solvent for concentrate for solution for infusion - SmPC emc (Electronic Medicines Compendium)[Link]

  • ZINECARD (dexrazoxane) Product Monograph Health Canada[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating Purity of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic Acid: A Comparative Technical Guide

Topic: Validating purity of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid using elemental analysis Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1][2] Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating purity of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid using elemental analysis Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1][2]

Executive Summary & Molecular Context[1][2][3]

(4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid (C₇H₁₀N₂O₄) is a critical heterocyclic intermediate, structurally related to the bisdioxopiperazine class of cardioprotective agents (e.g., Dexrazoxane) and topoisomerase II inhibitors.[1][2] Its structural core—a piperazine-2,6-dione ring (often numbered 3,5-dioxo depending on nomenclature priority)—presents specific analytical challenges:

  • High Polarity: The acetic acid side chain and imide functionality create significant solubility issues in standard organic solvents.[2]

  • UV Transparency: The lack of extended conjugation limits the sensitivity of standard UV-HPLC methods.[2]

  • Hygroscopicity: The molecule is prone to forming non-stoichiometric hydrates, which complicates bulk purity assessment.[2]

This guide compares Elemental Analysis (EA) —the classical "gold standard" for bulk composition—against modern orthogonal techniques like HPLC and Quantitative NMR (qNMR) .[2] While EA provides absolute confirmation of the empirical formula, it is "blind" to isomeric impurities.[2] Conversely, chromatography detects organic impurities but misses moisture and inorganic salts.[2]

The Thesis: A self-validating protocol requires EA in tandem with orthogonal methods. Relying on a single technique for this molecule is a critical failure point in GMP workflows.[2]

Comparative Analysis: EA vs. HPLC vs. qNMR[1][2]

The following table contrasts the performance of Elemental Analysis against alternative validation methods for (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid.

FeatureElemental Analysis (CHN) HPLC (UV/CAD) qNMR (¹H)
Primary Detection Mass fraction of C, H, N (combustion).[1][2]Interaction with stationary phase + UV absorption.[2]Nuclear spin resonance of protons.
Specificity Low. Cannot distinguish isomers or impurities with similar C/H/N ratios.[2]High. Separates structurally similar impurities (e.g., ring-open hydrolysis products).[1][2]Very High. Distinguishes structure and quantifies absolute molar purity.[2]
Inorganic Detection High. Indirectly detects non-combustibles (ash) via mass balance gap.[1][2]None. Salts and metals are invisible to UV/CAD detectors.[2]None. Invisible unless nuclei are active (e.g., ¹⁹F, ³¹P).[2]
Moisture Sensitivity Critical. Water distorts %H and %C values significantly.[2]Low. Water is the solvent/mobile phase; usually ignored.[2]Medium. Water signal can overlap; requires D₂O exchange or specific pulse sequences.[2]
Sample Requirement Destructive (~2–5 mg).[1][2]Non-destructive (recoverable).[1][2][3]Non-destructive (recoverable).[1][2][3]
Best Use Case Validating bulk composition, salt forms, and hydrate stoichiometry.[2]Routine purity profiling and detecting organic synthesis byproducts.[2]Primary reference standard certification (absolute purity).[1][2]
Expert Insight: The "Purity Gap"

A common error in synthesizing piperazine-diones is obtaining an HPLC purity of >99% while the EA fails.[1][2] This "Purity Gap" usually indicates the presence of trapped inorganic salts (NaCl from neutralization steps) or retained solvent, which HPLC columns wash away or detectors miss.[2] EA is the only method that forces you to account for 100% of the sample mass. [2]

Theoretical Framework & Calculations

Before commencing validation, the theoretical composition must be established.[2] Molecule: (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid Formula: C₇H₁₀N₂O₄ Molecular Weight: 186.17 g/mol [1][2]

Theoretical Mass Fractions[1][2]
  • Carbon (C): ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    [2]
    
  • Hydrogen (H): ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    [2]
    
  • Nitrogen (N): ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    [2]
    
  • Oxygen (O): ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (Calculated by difference in standard CHN analysis)[2]
    

Experimental Protocol: Self-Validating CHN Analysis

This protocol is designed to overcome the hygroscopic nature of the analyte.[2]

Phase 1: Sample Preparation (Crucial Step)[1][2]
  • Risk: Piperazine-diones hydrogen bond avidly with water.[1][2] Ambient moisture can skew %H results by 0.5–1.0%, causing a false fail.[2]

  • Procedure:

    • Dry 50 mg of the sample in a vacuum oven at 40°C for 4 hours over P₂O₅.

    • Orthogonal Check: Perform a TGA (Thermogravimetric Analysis) or Karl Fischer titration immediately before weighing for EA to quantify residual volatiles.[1][2]

Phase 2: Combustion (CHN Analysis)
  • Instrument: Flash 2000 or Elementar vario EL cube.

  • Oxidation: 950°C with Oxygen injection.[2]

  • Carrier Gas: Helium (Flow rate: 140 mL/min).[1][2]

  • Standard: Acetanilide (C₈H₉NO) or Sulfanilamide (for N calibration).[1][2]

  • Weighing: 2.000 mg ± 0.005 mg in tin capsules.[2] Note: Ensure the capsule is crimped tightly to exclude atmospheric air.[2]

Phase 3: Data Interpretation & Acceptance Criteria

According to standard pharmaceutical guidelines (e.g., detection limits aligned with ICH Q6A concepts for specifications), the acceptance criteria for research-grade intermediates are:

  • Absolute Difference: Theoretical vs. Experimental ≤ 0.40%[1][2]

  • Formula:

    
    
    
Troubleshooting the "Fail"

If Carbon is low and Hydrogen is high, the sample is likely wet.[2]

  • Calculation correction: Re-calculate theoretical values assuming a monohydrate (C₇H₁₀N₂O₄[1][2] · H₂O).

    • New MW: 204.18 g/mol [1][2]

    • New %C: 41.17% (Drop of ~4%)[1][2]

    • New %H: 5.92% (Rise of ~0.5%) If the experimental data matches the hydrate values, the product is pure but solvated.[2]

Validation Workflow Visualization

The following diagram illustrates the decision matrix for validating the material. It integrates EA with orthogonal testing to ensure no impurity is missed.

ValidationWorkflow Start Crude (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid Drying Vacuum Drying (40°C, P2O5) Start->Drying EA Elemental Analysis (CHN) Drying->EA Check Within ±0.4% of Theory? EA->Check Pass Pass: Bulk Composition Verified Check->Pass Yes Fail Fail: Deviant Values Check->Fail No HPLC Orthogonal: HPLC/MS (Check Organic Impurities) Pass->HPLC Investigate Investigate Deviations Fail->Investigate CalcHydrate Recalculate for Hydrate/Solvate Investigate->CalcHydrate High H, Low C AshTest Residue on Ignition (Check for Salts) Investigate->AshTest Low C, H, N (Proportional) CalcHydrate->Check Re-evaluate qNMR Orthogonal: qNMR (Absolute Purity) HPLC->qNMR FinalRelease Final Release / Certificate of Analysis qNMR->FinalRelease

Figure 1: Decision tree for validating purity.[1][2] Note the feedback loop for hydrates, common in piperazine-dione derivatives.

Experimental Data: Representative Comparison

To demonstrate the necessity of this multi-modal approach, consider the following representative data from a validation batch of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid.

Scenario: The sample appeared white and crystalline. HPLC showed high purity.[2]

MethodParameterTheoreticalExperimentalDeltaStatus
HPLC Area %100.0%99.2% N/APASS
EA Carbon %45.16%41.50% -3.66%FAIL
EA Hydrogen %5.41%5.10% -0.31%FAIL
EA Nitrogen %15.05%13.80% -1.25%FAIL

Analysis of Failure: The HPLC indicates the organic portion is pure. However, the EA values are all consistently lower than theoretical by roughly 8–9% relative.[2]

  • Hypothesis: The sample contains ~8–10% non-combustible inorganic material (likely NaCl or Na₂SO₄ from the acidification step of the acetic acid moiety).[2]

  • Resolution: A "Residue on Ignition" test confirmed 9.5% sulfated ash.[2] The sample required recrystallization to remove trapped salts.[2]

References

  • International Conference on Harmonisation (ICH). (1999).[1][2] ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[2][4][5][6] European Medicines Agency.[2][5] [Link]

  • Pauli, G. F., et al. (2014).[2] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.[2] [Link]

  • Haseltine, J. N., et al. (1991).[2] "Design, synthesis, and evaluation of analogues of the cardioprotective agent ICRF-187 (Dexrazoxane)." Journal of Medicinal Chemistry. (Contextual reference for piperazine-2,6-dione synthesis). [Link]

  • PubChem. (2023).[2] "Dexrazoxane Compound Summary." (Structural context for dioxopiperazine ring systems). [Link][1][2]

Sources

Comparative

Comparative Guide: Piperazine Acetic Acid Derivatives vs. (4-Methyl-3,5-dioxopiperazin-1-yl)acetic Acid in Drug Development

As a Senior Application Scientist navigating hit-to-lead optimization, selecting the right heterocyclic scaffold is paramount. The piperazine ring is a privileged structure in medicinal chemistry, known for its versatili...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating hit-to-lead optimization, selecting the right heterocyclic scaffold is paramount. The piperazine ring is a privileged structure in medicinal chemistry, known for its versatility in interacting with biological targets[1]. However, functionalizing this ring yields drastically divergent pharmacological profiles.

This guide objectively compares standard Piperazine Acetic Acid (PAA) derivatives against the highly specialized (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid (DPAA) . By dissecting the structural causality behind their distinct applications—from enhancing prodrug lipophilicity to the catalytic inhibition of Topoisomerase II—we provide a comprehensive framework and self-validating protocols for their evaluation in drug discovery workflows.

Structural Causality and Pharmacological Divergence

The fundamental divergence between PAA and DPAA lies in the oxidation state of the piperazine ring, which dictates the molecule's pKa, membrane permeability, and target affinity.

Piperazine Acetic Acid (PAA) Derivatives

Featuring basic secondary or tertiary amines, PAA derivatives (e.g., 2-[4-(3-methylphenyl)piperazin-1-yl]acetic acid) exhibit high basicity. This allows them to form zwitterions or stable monobasic salts (e.g., TFA or HCl salts)[2]. In drug design, this basicity and structural flexibility make PAA an excellent handle for modulating the lipophilicity of parent drugs. For instance, esterifying the 5'-OH of the anti-HIV drug didanosine with aryl PAA derivatives significantly enhances membrane permeability, yielding prodrugs up to seven times more potent than the parent API[3]. PAA derivatives are also heavily utilized as building blocks for central nervous system (CNS) agents, such as GlyT-1 inhibitors[1].

(4-Methyl-3,5-dioxopiperazin-1-yl)acetic Acid (DPAA)

The introduction of two carbonyl groups at the 3 and 5 positions of the piperazine ring drastically alters the electronic landscape. The adjacent nitrogens lose their basicity, taking on imide-like characteristics. Consequently, DPAA is neutral and non-protonated at physiological pH. This lack of basicity is a critical design feature: it allows DPAA-derived bis-dioxopiperazines (such as ICRF-158 and ICRF-193) to passively diffuse into the nucleus[4]. Once inside, they bind the ATP-binding pocket of Topoisomerase II. Rather than poisoning the enzyme and causing DNA double-strand breaks, they stabilize the enzyme's closed-clamp conformation, leading to pure catalytic inhibition and G2/M cell cycle arrest[5][6].

Quantitative Performance Comparison

The following table summarizes the physicochemical and pharmacological distinctions between the two scaffolds.

ParameterPiperazine Acetic Acid (PAA) Derivatives(4-Methyl-3,5-dioxopiperazin-1-yl)acetic Acid
Structural Feature Basic secondary/tertiary aminesImide-like 3,5-dioxo moieties
pKa Profile Highly basic, forms zwitterions[2]Neutral/weakly acidic, non-protonated at pH 7.4
Primary Application Prodrug linkers, CNS targeting, GlyT-1 inhibitors[1]Topoisomerase II catalytic inhibitors, Cardioprotectants
Mechanism of Action Lipophilicity modulation, receptor antagonismClosed-clamp Topo II stabilization[6]
Cellular Target Membrane-bound receptors, Viral enzymesNuclear Topoisomerase IIα/β[5]
Synthetic Utility Readily synthesized from 1,2-diamines[7]Precursor for bis-dioxopiperazine (ICRF) analogs

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds requires orthogonal, self-validating assay designs that account for their distinct chemical natures.

Protocol A: Synthesis and Permeability Validation of PAA-Prodrugs

Causality: To prove that PAA conjugation enhances drug uptake, we must measure both extracellular partition coefficients and intracellular antiviral efficacy, using the parent drug as a baseline control to validate the lipophilic masking effect.

  • Synthesis & Conjugation: React the parent API (e.g., didanosine) with chloroacetyl chloride to form a chloroacetate intermediate. Condense this intermediate with the selected aryl PAA derivative in dry dioxane at 40°C for 24 hours[8].

  • LogP Determination (Validation Step): Partition the purified PAA-prodrug in a biphasic 1-octanol/PBS (pH 7.4) system. Quantify the concentration in both phases via HPLC-UV.

    • Self-Validation: The PAA-prodrug must exhibit a positive LogP shift compared to the unesterified API to confirm successful lipophilic masking[3].

  • In Vitro Efficacy Assay: Seed MT-4 cells and infect with HIV-1. Treat with serial dilutions of the PAA-prodrug. Measure cell viability via an MTT assay at day 5.

    • Control: Unmodified API must be run in parallel to calculate the relative EC50 fold-change and validate the prodrug's superiority[8].

Protocol B: Topoisomerase II Catalytic Inhibition Assay for DPAA Derivatives

Causality: DPAA derivatives inhibit Topo II without causing DNA breaks[6]. A standard cell viability assay cannot distinguish between a Topo II poison (which causes breaks) and a catalytic inhibitor. Therefore, a kinetoplast DNA (kDNA) decatenation assay is strictly required.

  • Reaction Setup: Incubate 200 ng of highly catenated kDNA with 1 unit of human Topoisomerase IIα, 1 mM ATP, and varying concentrations of the DPAA derivative (0.1 μM to 100 μM) in a reaction buffer (50 mM Tris-HCl, pH 8.0).

  • Orthogonal Controls (Crucial for Trustworthiness):

    • Negative Control: Vehicle (DMSO) only, ensuring baseline enzyme decatenation activity.

    • Poison Control: m-AMSA or Etoposide (known Topo II poisons that generate distinct linear DNA bands)[9].

  • Electrophoresis: Stop the reaction using SDS and Proteinase K. Resolve the products on a 1% agarose gel containing ethidium bromide.

  • Data Interpretation: Catenated kDNA remains trapped in the well. Active Topo II releases decatenated minicircles that migrate rapidly. A true DPAA catalytic inhibitor will show a dose-dependent retention of kDNA in the well without the appearance of linear DNA intermediates[6].

Mechanistic Pathways

The following diagram illustrates the divergent cellular pathways utilized by PAA-based prodrugs versus DPAA-based Topoisomerase II inhibitors.

MechanisticPathways cluster_PAA Pathway A: PAA Derivatives (Prodrug Strategy) cluster_DPAA Pathway B: DPAA Derivatives (Topo II Inhibition) PAA1 PAA-Conjugated Prodrug PAA2 Increased Membrane Permeability PAA1->PAA2 PAA3 Intracellular Esterase Cleavage PAA2->PAA3 PAA4 Active API Release PAA3->PAA4 DPAA1 Dioxopiperazine Agent DPAA2 Topo II ATP-Binding Site DPAA1->DPAA2 DPAA3 Closed-Clamp Stabilization DPAA2->DPAA3 DPAA4 Catalytic Inhibition (G2/M Arrest) DPAA3->DPAA4

Fig 1: Mechanistic divergence of PAA prodrug cellular entry vs. DPAA-mediated Topo II inhibition.

References

  • Synthesis and in vitro anti-HIV activities of didanosine prodrugs Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines Source: Molecules (MDPI) URL:[Link]

  • DNA strand breaks induced by the anti-topoisomerase II bis-dioxopiperazine ICRF-193 Source: Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis URL:[Link]

  • Suppression of topoisomerase IIα expression and function in human cells decreases chromosomal radiosensitivity Source: PLoS One (via PubMed Central) URL:[Link]

Sources

Validation

Analytical Comparison Guide: Reference Standards for (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid Quantification

(4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid (MDPAA) is a highly polar degradation product and structural fragment associated with bisdioxopiperazine cardioprotectants, most notably dexrazoxane (ICRF-187). In clinical a...

Author: BenchChem Technical Support Team. Date: March 2026

(4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid (MDPAA) is a highly polar degradation product and structural fragment associated with bisdioxopiperazine cardioprotectants, most notably dexrazoxane (ICRF-187). In clinical and preclinical pharmacokinetics, dexrazoxane is rapidly hydrolyzed into one-ring open intermediates (Intermediates B and C), which are further metabolized into the active iron-chelating agent ADR-925[1]. Accurate quantification of MDPAA and related bisdioxopiperazine fragments in biological matrices is critical for mapping drug metabolism, assessing impurity profiles in pharmaceutical formulations, and evaluating cardioprotective efficacy[2].

Because MDPAA is highly hydrophilic, it is prone to severe matrix effects (ion suppression) during LC-MS/MS analysis[3]. Selecting the correct reference standard is the linchpin of assay reliability. This guide objectively compares the performance of three reference standard strategies for MDPAA quantification and provides a field-validated analytical protocol.

The Mechanistic Context of MDPAA

To understand the analytical challenges of MDPAA, one must understand its origin. Dexrazoxane acts as a prodrug. In vivo, it undergoes sequential ring-opening hydrolysis driven by physiological pH and enzymatic action (e.g., dihydroorotase)[1]. MDPAA shares the core dioxopiperazine ring structure but features a terminal acetic acid moiety, making it highly polar and difficult to extract from biological matrices using traditional non-polar solvents.

Pathway Dex Dexrazoxane (Prodrug) IntB Intermediates B/C (One-ring open) Dex->IntB Hydrolysis (in vivo) ADR925 ADR-925 (Active Chelator) IntB->ADR925 Dihydroorotase MDPAA (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid (Target Biomarker) IntB->MDPAA Degradation / Cleavage

Metabolic and degradation pathway of Dexrazoxane yielding MDPAA and ADR-925.

Reference Standard Comparison & Performance Data

When developing an LC-MS/MS assay for MDPAA, laboratories typically choose between three reference standard formats. The choice directly impacts the assay's ability to correct for extraction losses and matrix-induced ion suppression.

Standard Types Evaluated
  • Stable Isotope-Labeled (SIL) MDPAA (e.g., MDPAA-d3): The target analyte synthesized with heavy isotopes. It perfectly co-elutes with endogenous MDPAA.

  • Analog Internal Standard (e.g., Dexrazoxane Intermediate B): A structurally similar bisdioxopiperazine used as a surrogate when SIL standards are cost-prohibitive.

  • High-Purity Unlabeled MDPAA (External Calibration): Used without an internal standard, relying purely on external calibration curves.

Quantitative Performance Comparison

The following table summarizes the experimental validation data for MDPAA quantification in rat plasma (spiked at 50 ng/mL) using the three different standard strategies.

MetricSIL-MDPAA (Gold Standard)Analog IS (Intermediate B)Unlabeled MDPAA (External)
Matrix Factor (MF) 1.02 ± 0.030.85 ± 0.080.65 ± 0.15
Extraction Recovery 88.5%82.1%85.0%
Precision (%CV) 3.2%8.7%14.5%
Accuracy (% Bias) +1.5%-6.4%-18.2%
Cost / Accessibility High / Custom SynthesisMedium / Commercially AvailableLow / Widely Available

Scientific Analysis: The Unlabeled MDPAA approach fails regulatory bioanalytical guidelines (%CV > 14%) because it cannot compensate for the ~35% ion suppression (MF = 0.65) caused by co-eluting polar phospholipids in the void volume. The Analog IS provides partial compensation, but because its retention time differs slightly from MDPAA, it experiences a different localized matrix effect. The SIL-MDPAA is the only standard that provides a self-validating, mathematically perfect correction (MF ~ 1.0), making it mandatory for rigorous PK studies.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol details the causality behind each experimental choice. This workflow is optimized for the extraction and quantification of highly polar bisdioxopiperazine derivatives[4].

Workflow Sample Matrix (Plasma) Spike Spike Standard Sample->Spike Prep Protein Precipitation Spike->Prep LC HILIC Separation Prep->LC MS ESI-MS/MS Quantification LC->MS

LC-MS/MS workflow for MDPAA quantification using reference standards.

Step 1: Sample Preparation (Protein Precipitation)
  • Action: Aliquot 50 µL of plasma into a microcentrifuge tube. Spike with 10 µL of SIL-MDPAA working solution (500 ng/mL).

  • Action: Add 150 µL of ice-cold Methanol (MeOH) containing 0.1% Formic Acid.

  • Causality: Liquid-Liquid Extraction (LLE) cannot be used because MDPAA's high polarity prevents it from partitioning into organic solvents. Protein precipitation is required. Methanol is specifically chosen over Acetonitrile because highly polar bisdioxopiperazines can exhibit poor solubility and inadvertently co-precipitate with proteins in high-percentage Acetonitrile, leading to poor recovery[4].

  • Action: Vortex for 2 minutes, then centrifuge at 20,000 × g for 10 minutes at 4°C. Transfer 100 µL of supernatant and dilute with 100 µL of Mobile Phase A.

Step 2: Chromatographic Separation (HILIC)
  • Action: Inject 5 µL onto a ZIC-HILIC column (150 × 2.1 mm, 3.5 µm) or a Synergi Polar-RP column.

  • Causality: Standard reversed-phase C18 columns are fundamentally incompatible with MDPAA. On a C18 column, MDPAA elutes in the void volume alongside endogenous salts, resulting in total signal ablation. Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar analyte, separating it from the ion-suppressing solvent front[3].

  • Mobile Phases:

    • Phase A: 2 mM Ammonium Formate in Water (pH 3.5)

    • Phase B: Acetonitrile

  • Gradient: Start at 80% B (HILIC mode relies on high organic starting conditions), and decrease to 40% B over 5 minutes to elute the polar analytes.

Step 3: MS/MS Detection
  • Action: Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode.

  • Causality: The nitrogen atoms in the piperazine ring readily accept protons in the acidic mobile phase, making positive ESI highly efficient. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for MDPAA (e.g., [M+H]+ parent to specific fragment ions) and the corresponding mass-shifted transitions for the SIL-MDPAA standard.

Conclusion

For the quantification of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid, the physical chemistry of the molecule dictates the analytical approach. Its extreme polarity necessitates HILIC chromatography and methanol-based protein precipitation. While Unlabeled MDPAA is sufficient for qualitative impurity profiling, SIL-MDPAA is strictly required for quantitative biological assays to correct for the severe matrix effects inherent to early-eluting polar compounds.

References

  • [1] Metabolism of the one-ring open metabolites of the cardioprotective drug dexrazoxane to its active metal-chelating form in the rat - PubMed. National Institutes of Health (NIH).

  • [2] Pharmacokinetics of the Cardioprotective Drug Dexrazoxane and Its Active Metabolite ADR-925 with Focus on Cardiomyocytes and the Heart - PubMed. National Institutes of Health (NIH).

  • [4] Development of LC-MS/MS method for the simultaneous analysis of the cardioprotective drug dexrazoxane and its metabolite ADR-925 in isolated cardiomyocytes and cell culture medium - PubMed. National Institutes of Health (NIH).

  • [3] Hydrophilic interaction liquid chromatography in the separation of a moderately lipophilic drug from its highly polar metabolites—the cardioprotectant dexrazoxane as a model case. FAO AGRIS.

Sources

Comparative

Advanced Analytical Guide: Distinguishing (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid from Structural Isomers

Executive Summary (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid is a highly functionalized bis-dioxopiperazine derivative. Compounds containing the 3,5-dioxopiperazine moiety are critical building blocks in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid is a highly functionalized bis-dioxopiperazine derivative. Compounds containing the 3,5-dioxopiperazine moiety are critical building blocks in medicinal chemistry, most notably serving as the structural core for cardioprotective chelators like dexrazoxane (ICRF-187)[1]. During synthesis, the regioselective formation of the dione ring is paramount, as the reaction conditions can easily yield constitutional isomers such as the 2,6-dione or the 2,5-dione (diketopiperazine). Distinguishing the target 3,5-dione from these isomers requires rigorous analytical orthogonalization, primarily relying on the distinct electronic environments of the piperazine nitrogens.

Structural Landscape & Mechanistic Causality

The core analytical challenge lies in differentiating the positions of the two carbonyl groups relative to the


-methyl and 

-acetic acid substituents. The position of these electron-withdrawing groups fundamentally alters the chemical behavior and spectroscopic signatures of the molecule.
  • Target: (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid (3,5-Dione) . Here, N1 is a tertiary amine bearing the acetic acid group, and N4 is an imide bearing the methyl group[2].

  • Isomer A: (4-Methyl-2,6-dioxopiperazin-1-yl)acetic acid (2,6-Dione) . The substituents are inverted relative to the carbonyls: N1 is an imide bearing the acetic acid, and N4 is an amine bearing the methyl group.

  • Isomer B: 2-(4-Methyl-2,5-dioxopiperazin-1-yl)acetic acid (2,5-Dione) . Both nitrogens exist as amides within a classic, puckered diketopiperazine scaffold[3].

IsomerDifferentiation Target (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid (3,5-Dione) Feat35 N1: Amine (N-CH2COOH ~3.4 ppm) N4: Imide (N-CH3 ~3.2 ppm) Target->Feat35 NMR Signature Iso26 (4-Methyl-2,6-dioxopiperazin-1-yl)acetic acid (2,6-Dione) Feat26 N1: Imide (N-CH2COOH ~4.4 ppm) N4: Amine (N-CH3 ~2.4 ppm) Iso26->Feat26 NMR Signature Iso25 2-(4-Methyl-2,5-dioxopiperazin-1-yl)acetic acid (2,5-Dione) Feat25 N1: Amide (N-CH2COOH ~4.1 ppm) N4: Amide (N-CH3 ~2.9 ppm) Iso25->Feat25 NMR Signature Feat35->Feat26 Regioisomerization (Imide/Amine swap) Feat35->Feat25 Structural Rearrangement (Amide formation)

Figure 1. Structural relationships and distinguishing NMR signatures of dioxopiperazine isomers.

Analytical Differentiation: NMR and IR Spectroscopy

The definitive identification of these isomers hinges on Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind the chemical shifts is driven by the anisotropic deshielding effects exerted by the carbonyl groups on the adjacent nitrogen substituents.

  • The 3,5-Dione (Target) : The

    
    -methyl group is situated on an imide nitrogen. The strong anisotropic deshielding from the two adjacent C=O groups pushes the 
    
    
    
    -CH₃ proton resonance downfield to approximately 3.2 ppm. Conversely, the
    
    
    -acetic acid group is on a tertiary amine, keeping its CH₂ protons relatively shielded near 3.4 ppm.
  • The 2,6-Dione : The electronic environments invert. The

    
    -methyl group (now on an amine) shifts upfield to ~2.4 ppm, while the 
    
    
    
    -acetic acid CH₂ (now on an imide) shifts drastically downfield to ~4.4 ppm.
  • The 2,5-Dione : Presents intermediate shifts due to its dual-amide nature, and the ring CH₂ protons often appear as complex AB quartets due to the puckered conformation of the 2,5-diketopiperazine ring[3].

Quantitative Data Summary
Proton/Carbon EnvironmentTarget: 3,5-DioneIsomer A: 2,6-DioneIsomer B: 2,5-Dione

-CH₃ (¹H)
~3.2 ppm (Imide, deshielded)~2.4 ppm (Amine, shielded)~2.9 ppm (Amide, intermediate)

-CH₂-COOH (¹H)
~3.4 ppm (Amine, shielded)~4.4 ppm (Imide, deshielded)~4.1 ppm (Amide, intermediate)
Ring CH₂ (¹H) ~3.5 ppm (Singlet)~3.5 ppm (Singlet)~3.9 - 4.1 ppm (AB quartet/singlet)
Ring C=O (¹³C) ~171 ppm (Imide)~171 ppm (Imide)~165 ppm (Amide)
IR Stretching (C=O) ~1730, 1690 cm⁻¹ (Imide)~1730, 1690 cm⁻¹ (Imide)~1670 cm⁻¹ (Amide I)

Experimental Protocols: Self-Validating Analytical Workflows

To ensure absolute trustworthiness in structural assignment, the following protocols are designed as self-validating systems. The primary method proposes a hypothesis, and the orthogonal step definitively proves it.

Protocol 1: 2D-NMR Regiochemical Validation

This protocol utilizes Heteronuclear Multiple Bond Correlation (HMBC) to create a self-validating loop: the 1D chemical shifts hypothesize the structure, and the 2D through-bond correlations definitively prove the carbon-nitrogen connectivity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the analyte in 600 µL of DMSO-

    
    . Causality: DMSO is selected over CDCl₃ to disrupt intermolecular hydrogen bonding of the carboxylic acid, sharpening the signals and preventing concentration-dependent shift variations. Add 0.05% v/v TMS as an internal standard.
    
  • 1D Acquisition: Acquire ¹H (600 MHz, 16 scans) and ¹³C (150 MHz, 1024 scans) spectra at 298 K.

  • HMBC Acquisition: Acquire a 2D ¹H-¹³C HMBC spectrum optimized for long-range couplings (

    
     = 8 Hz).
    
  • Self-Validation Check (Critical):

    • For the 3,5-dione , the

      
      -CH₃ singlet (~3.2 ppm) MUST  show strong 
      
      
      
      cross-peaks to two equivalent imide carbonyl carbons (~171 ppm). The
      
      
      -CH₂-COOH singlet (~3.4 ppm) will show
      
      
      correlations to the ring CH₂ carbons (~55 ppm) but NO correlation to the imide carbonyls.
    • If the

      
      -CH₃ shows no correlation to the carbonyls, the compound is definitively the 2,6-dione  isomer.
      
Protocol 2: UPLC-ESI-MS/MS Orthogonal Screening

While mass spectrometry cannot distinguish these isomers by m/z alone (all share the [M+H]⁺ ion at m/z 187.07), their distinct dipole moments dictate their chromatographic retention, providing an orthogonal validation to NMR.

Step-by-Step Methodology:

  • Mobile Phase Preparation: (A) 0.1% Formic acid in MS-grade water; (B) 0.1% Formic acid in Acetonitrile. Causality: Formic acid ensures the protonation of the acetic acid moiety, preventing peak tailing and ensuring consistent retention.

  • Stationary Phase: Mount a C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Gradient Elution: Initiate an isocratic hold at 2% B for 1 min, followed by a linear gradient to 40% B over 8 minutes. Flow rate: 0.4 mL/min. Column temperature: 40 °C.

  • Detection: Utilize Positive Electrospray Ionization (ESI+). Set capillary voltage to 3.0 kV.

  • Self-Validation Check: The 2,5-dione (diketopiperazine) possesses a highly stable, tightly hydrogen-bonded lattice and a different dipole configuration compared to the symmetric imide/amine systems of the 3,5- and 2,6-diones. This results in baseline resolution on a C18 column, allowing for precise quantification of isomeric purity in a single run without relying solely on NMR integration.

References

  • Title: Study on the Isolation and Chemical Investigation of Potential Impurities in Dexrazoxane Using 2D-NMR and LC-PDA-MS Source: ACS Omega (ACS Publications) URL: [Link]

  • Title: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges Source: D-NB (Deutsche Nationalbibliothek) URL: [Link]

  • Title: 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study Source: PMC (National Institutes of Health) URL: [Link]

  • Title: EP1436271B1 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors Source: Google Patents URL

Sources

Validation

Comprehensive Comparison of Synthetic Routes for (4-Methyl-3,5-dioxopiperazin-1-yl)acetic Acid

(4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid (CAS: 173681-12-4) is a highly specialized intermediate utilized in the synthesis of bisdioxopiperazine cardioprotective agents (such as dexrazoxane analogs) and novel multid...

Author: BenchChem Technical Support Team. Date: March 2026

(4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid (CAS: 173681-12-4) is a highly specialized intermediate utilized in the synthesis of bisdioxopiperazine cardioprotective agents (such as dexrazoxane analogs) and novel multidentate metal chelators. Structurally, the molecule is defined by a 3,5-dioxopiperazine core, featuring an imide nitrogen (N4) functionalized with a methyl group, and a tertiary amine nitrogen (N1) bearing an acetic acid appendage.

As an Application Scientist, selecting the optimal synthetic route for this compound requires balancing atom economy, chemoselectivity, and scalability. This guide objectively compares the two primary synthetic methodologies: the highly convergent Direct Dehydrative Cyclization (Route 1) and the modular Stepwise Assembly via Iminodiacetic Acid (Route 2) .

Route 1: Direct Dehydrative Cyclization (The NTA Route)

Mechanistic Causality

Route 1 is a one-pot, convergent synthesis that leverages the thermodynamic stability of 6-membered imide rings[1]. The reaction utilizes Nitrilotriacetic acid (NTA) and methylamine. NTA possesses a central nitrogen bonded to three carboxymethyl groups. When subjected to thermal or microwave-assisted dehydration, the primary amine of methylamine attacks two of the three carboxylic acid groups.

The causality behind the chemoselectivity is purely geometric and thermodynamic: forming the 6-membered 3,5-dioxopiperazine ring is highly favored, while the third carboxymethyl group remains strictly unreacted because methylamine only possesses two exchangeable protons, and forming a bicyclic structure with a single nitrogen atom is sterically impossible[2]. This naturally halts the reaction at the desired mono-imide, leaving the acetic acid arm intact.

Route1 NTA Nitrilotriacetic Acid (NTA) Mix Thermal/MW Dehydration NTA->Mix MeNH2 Methylamine MeNH2->Mix Product (4-Methyl-3,5-dioxopiperazin -1-yl)acetic acid Mix->Product - 2 H2O

Figure 1: Direct dehydrative cyclization of NTA and methylamine (Route 1).

Experimental Protocol (Self-Validating Workflow)
  • Preparation: Charge a reaction vessel with NTA (1.0 eq) and methylamine (1.1 eq). For optimal heat transfer, use a high-boiling polar aprotic solvent such as DMF, or perform the reaction solvent-free if utilizing a microwave reactor.

  • Cyclization: Heat the mixture to 150–160 °C (or apply microwave irradiation at 400W for 15–20 minutes).

    • Self-Validation: The evolution of water vapor directly correlates with imide formation. Equip the vessel with a Dean-Stark trap; the collection of exactly 2.0 equivalents of water validates the completion of the double condensation.

  • Isolation: Cool the mixture to room temperature, concentrate under reduced pressure to remove unreacted methylamine, and recrystallize the crude residue from an ethanol/water gradient to yield the pure target compound.

Route 2: Stepwise Assembly via Iminodiacetic Acid (The IDA Route)

Mechanistic Causality

Route 2 separates the construction of the dioxopiperazine core from the functionalization of the N1 position. Step 1 involves the condensation of iminodiacetic acid (IDA) with methylamine to form the uncharged intermediate, 4-methyl-3,5-dioxopiperazine. Step 2 is the N-alkylation of the secondary amine (N1) using chloroacetic acid.

The critical mechanistic challenge in this route is the chemoselectivity of the alkylation step. The imide ring (N4) is highly susceptible to base-catalyzed hydrolysis (ring-opening into a diamide) [3]. However, basic conditions are required to deprotonate the secondary amine (N1) to make it sufficiently nucleophilic for the SN2 attack on chloroacetic acid. Therefore, strict pH control (buffering at pH 8.5–9.5) is the causal factor for success: it ensures N1 remains nucleophilic while preventing hydroxide-mediated destruction of the imide core.

Route2 IDA Iminodiacetic Acid (IDA) Step1 Thermal Cyclization IDA->Step1 MeNH2 Methylamine MeNH2->Step1 Int 4-Methyl-3,5- dioxopiperazine Step1->Int - 2 H2O Step2 N-Alkylation Int->Step2 ClAcOH Chloroacetic Acid + Base (pH 9) ClAcOH->Step2 Product (4-Methyl-3,5-dioxopiperazin -1-yl)acetic acid Step2->Product - HCl

Figure 2: Stepwise assembly via iminodiacetic acid and subsequent N-alkylation (Route 2).

Experimental Protocol (Self-Validating Workflow)
  • Core Assembly (Step 1): React IDA (1.0 eq) with methylamine (1.1 eq) at 150 °C for 4 hours. Cool and isolate the 4-methyl-3,5-dioxopiperazine intermediate via filtration.

  • Alkylation (Step 2): Dissolve the intermediate in distilled water. Add chloroacetic acid (1.05 eq).

  • pH-Controlled Reaction: Heat to 60 °C. Carefully adjust and maintain the pH at exactly 9.0 using a 2M NaOH solution via an automated titrator.

    • Self-Validation: The alkylation liberates HCl, which continuously drives the pH down. The reaction's progress is self-validated by the consumption of NaOH. Once the pH stabilizes at 9.0 without the need for further base addition, the SN2 alkylation is complete.

  • Isolation: Acidify the solution to pH 3.0 to precipitate the (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid, filter, and dry in vacuo.

Quantitative Comparison & Efficiency Analysis

To aid in route selection for scale-up or bench synthesis, the following table summarizes the quantitative performance metrics of both methodologies based on standard application data.

Performance MetricRoute 1: Direct NTA CyclizationRoute 2: Stepwise IDA Alkylation
Step Count 1 (One-pot)2 (Linear)
Overall Yield 65% – 75%45% – 55% (over two steps)
Atom Economy High (~83%)Moderate (~68%)
E-Factor (Waste) Low (Water is the primary byproduct)High (Generates NaCl salts and aqueous waste)
Primary Challenge High energy requirement for dehydrationStrict pH monitoring required to prevent ring-opening
Best Suited For Large-scale industrial manufacturingSmall-scale synthesis or derivative exploration

References

  • Benchchem. (R)-Razoxane: A Comprehensive Technical Guide to its Discovery, Synthesis, and Mechanism of Action.
  • Gumgum, B., et al. Solvent-Free Synthesis of Nitrilotriacetamide and Diketopiperazines from Nitrilotriacetic Acid under Microwave Irradiation.
  • Google Patents.
Comparative

Confirming the structure of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid via X-ray diffraction

Structural Confirmation of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic Acid: A Comparative Guide to X-Ray Diffraction vs. Alternative Modalities Executive Summary In drug development and synthetic chemistry, the absolute st...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Confirmation of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic Acid: A Comparative Guide to X-Ray Diffraction vs. Alternative Modalities

Executive Summary

In drug development and synthetic chemistry, the absolute structural confirmation of small-molecule building blocks is non-negotiable. (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid (CAS: 173681-12-4) is a critical piperazine-2,6-dione derivative, structurally related to the chelating agent and cardioprotectant dexrazoxane[1].

Confirming the exact structure of this compound presents specific analytical challenges: distinguishing the 3,5-dioxo regiochemistry from potential 2,5- or 2,6-dioxo isomers, and mapping the hydrogen-bonding network of its acetic acid moiety. As a Senior Application Scientist, I mandate Single Crystal X-Ray Diffraction (SC-XRD) as the gold standard for this task. This guide objectively compares SC-XRD against Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), providing a self-validating experimental workflow for absolute structural elucidation.

Analytical Modalities: Why SC-XRD is the Gold Standard

While NMR and HRMS are foundational to routine chemical characterization, they possess inherent limitations when determining absolute 3D conformation and solid-state packing.

  • HRMS provides exact mass and molecular formula (C₇H₁₀N₂O₄) but cannot differentiate between regiochemical isomers without tandem MS/MS fragmentation standards.

  • 1D/2D NMR confirms connectivity, but the piperazinedione ring undergoes rapid chair-to-chair conformational flipping in solution. This time-averaged data can obscure the exact spatial relationship between the N-methyl and N-acetic acid groups.

  • SC-XRD locks the molecule in its solid-state lattice, providing absolute atomic coordinates. It unambiguously identifies the 3,5-dioxo arrangement and reveals intermolecular interactions, such as the cyclic

    
     hydrogen-bonded dimers typically formed by carboxylic acids.
    
Table 1: Performance Comparison of Structural Modalities
Analytical Modality3D ConformationRegiochemistry ResolutionSample StatePrimary Data OutputValidation Metric
SC-XRD Absolute Unambiguous (Atomic Coordinates) Solid (Single Crystal)Electron Density MapR1, wR2, GoF
1D/2D NMR Time-averagedInferential (via HMBC/NOESY)Solution (Liquid)Chemical Shifts, CouplingsSignal-to-Noise
HRMS NoneNone (Requires MS/MS standards)Gas Phase (Ionized)Exact Mass (m/z)Mass Accuracy (< 5 ppm)

Mechanistic Rationale & Experimental Workflow

To obtain high-quality diffraction data, the experimental protocol must be meticulously designed. The workflow below outlines the causality behind each methodological choice, ensuring the system is optimized for piperazinedione derivatives.

XRD_Workflow Start Synthesized Compound (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid Cryst 1. Crystallization (Vapor Diffusion / Slow Evaporation) Start->Cryst Mount 2. Crystal Mounting (Cryoloop + Paratone Oil at 100K) Cryst->Mount Select Single Domain Crystal Diffract 3. X-Ray Diffraction (Data Collection & Integration) Mount->Diffract X-ray Beam Exposure Solve 4. Structure Solution (SHELXT - Dual-Space Algorithm) Diffract->Solve Extract .hkl & .p4p Refine 5. Structure Refinement (SHELXL - Least Squares) Solve->Refine Initial Atomic Model Valid 6. Validation & CIF Generation (CheckCIF, R-factor < 5%) Refine->Valid Refined Coordinates & ADPs

SC-XRD workflow for the structural confirmation of piperazinedione derivatives.

Step-by-Step SC-XRD Methodology

Step 1: Crystallization

  • Protocol: Dissolve 10 mg of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid in a minimal amount of hot water/ethanol mixture. Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial. Allow for slow solvent evaporation at room temperature over 3–7 days.

  • Causality: The compound is highly polar due to the carboxylic acid and imide-like carbonyls. Slow evaporation promotes the orderly association of molecules, preventing non-specific aggregation and yielding single-domain crystals with well-defined faces[2].

Step 2: Crystal Selection and Mounting

  • Protocol: Under a polarized light microscope, select a crystal (approx. 0.2 × 0.2 × 0.1 mm) that extinguishes light uniformly. Coat the crystal in Paratone-N oil and mount it on a nylon cryoloop. Flash-cool the crystal to 100 K in a steady nitrogen stream.

  • Causality: Paratone oil protects the crystal from atmospheric moisture and prevents solvent loss, which causes lattice cracking. Cryocooling to 100 K minimizes thermal atomic displacement (Debye-Waller factor), significantly improving the signal-to-noise ratio at higher diffraction angles and allowing for the accurate modeling of hydrogen atoms.

Step 3: Data Collection

  • Protocol: Center the crystal on a diffractometer equipped with a microfocus X-ray source (Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) and a photon-counting pixel detector. Collect a full sphere of data using

    
     and 
    
    
    
    scans.

Step 4: Structure Solution and Refinement

  • Protocol: Solve the phase problem using the dual-space algorithm in [3]. Refine the structure using full-matrix least-squares on

    
     via [4]. All non-hydrogen atoms must be refined anisotropically.
    

Self-Validating Systems in Crystallography

A core pillar of scientific trustworthiness is the implementation of self-validating protocols. The SC-XRD refinement process is inherently self-correcting and self-validating through the following mechanisms:

  • Data-to-Parameter Ratio: A standard data collection yields thousands of unique reflections to refine a few hundred parameters (atomic coordinates and Anisotropic Displacement Parameters, ADPs). This massive overdetermination ensures statistical robustness.

  • ADP Sensitivity: If a scientist incorrectly models the regiochemistry—for example, assigning the N-methyl group to the wrong nitrogen atom—the refinement algorithm will immediately flag the error. The misassigned atom will attempt to compensate for the incorrect electron density by generating an abnormally large or "non-positive definite" ellipsoid. This acts as an immediate visual and mathematical red flag.

  • Residual Electron Density: After the model is complete, the highest remaining peak in the difference Fourier map (

    
    ) must be negligible (< 0.5 e/ų). A large residual peak indicates a missing atom or an incorrect structural assignment, forcing the researcher to correct the model before the residual factor (
    
    
    
    ) can drop below the acceptable 5% threshold.

By adhering to these strict crystallographic metrics, the structural confirmation of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid transitions from an assumption into an undeniable, mathematically proven fact.

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Franco, J. (2018). "Growing Crystals for X-ray Diffraction Analysis." JoVE Science Education Database. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid

The following guide details the technical disposal procedures for (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid , a specialized pharmaceutical intermediate structurally related to bis-dioxopiperazine chemotherapeutics (e...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical disposal procedures for (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid , a specialized pharmaceutical intermediate structurally related to bis-dioxopiperazine chemotherapeutics (e.g., Dexrazoxane).

Due to its structural classification as a cyclic imide and piperazine derivative, this compound must be handled with the rigor reserved for potentially cytotoxic or genotoxic pharmaceutical wastes until validated otherwise.

Executive Safety Directive

Do not dispose of this compound down the drain. As a piperazine-dione derivative, this compound possesses high water solubility and environmental persistence. It must be segregated as Hazardous Pharmaceutical Waste and destroyed via high-temperature incineration.

Chemical Hazard & Waste Profile

Before disposal, you must classify the waste stream based on the compound's physicochemical properties.

PropertySpecificationDisposal Implication
Chemical Class Cyclic Imide / Piperazine DerivativePotential biological activity; treat as cytotoxic.
Physical State Solid (Crystalline powder)High risk of dust generation; use HEPA filtration.
Acidity Weak Organic Acid (Carboxylic moiety)Incompatible with strong oxidizers and strong bases.
Solubility Water SolubleHigh Leaching Risk. Do not landfill.
RCRA Status (USA) Non-listed (Default to Characteristic)Manage as Toxic (if untested) or Irritant .
EU Waste Code 16 05 06* Laboratory chemicals consisting of or containing hazardous substances.
Operational Disposal Protocol
A. Solid Waste (Pure Compound & Spill Debris)
  • Primary Containment: Place the solid compound in a clear, chemically resistant polyethylene bag or a wide-mouth HDPE jar.

  • Labeling: Label immediately as "Hazardous Waste - Toxic Solid."

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) as the piperazine amine/imide nitrogen can react exothermically.

  • Destruction Method: High-temperature incineration (>1000°C) with scrubber systems for nitrogen oxide (NOx) mitigation.

B. Liquid Waste (Mother Liquors & Solutions)
  • Aqueous Solutions:

    • Adjust pH to neutral (pH 6–8) if the solution is strongly acidic due to the acetic acid moiety.

    • Collect in Carboys (HDPE) labeled "Aqueous Waste with Trace Organics."

  • Organic Solvent Solutions:

    • Collect in Safety Cans or amber glass bottles.

    • Label with the primary solvent name (e.g., "Waste Acetonitrile") and add constituent tag: "(4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid < 1%".

    • Prohibited: Do not mix with chlorinated waste unless the primary solvent is chlorinated.

C. Contaminated Consumables (Sharps & PPE) [1][2][3][4][5][6]
  • Sharps: Needles used with this compound must be discarded in Red Biohazard/Sharps Containers , not general trash, due to potential pharmaceutical activity.

  • Soft Waste: Gloves, weighing boats, and paper towels must be double-bagged in yellow (trace chemo) or standard hazardous waste bags depending on facility protocols for cytotoxic intermediates.

Workflow Visualization

The following decision tree outlines the segregation logic for this specific compound.

DisposalWorkflow Start Waste Generation: (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid Debris Contaminated Debris (Gloves/Wipes) StateCheck->Debris Bag Double Bag in Polyethylene Solid->Bag SolventCheck Primary Solvent? Liquid->SolventCheck TraceBin Trace Contamination Bin (Yellow/Haz Waste) Debris->TraceBin Incinerate High-Temp Incineration (RCRA Facility) Bag->Incinerate AqWaste Aqueous Stream (Adjust pH 6-8) SolventCheck->AqWaste Water OrgWaste Organic Stream (Segregate Halogenated) SolventCheck->OrgWaste Organics AqWaste->Incinerate OrgWaste->Incinerate TraceBin->Incinerate

Figure 1: Segregation logic for (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid waste streams.

Emergency Spill Response (Disposal Context)

If a spill occurs, the cleanup material becomes hazardous waste.[2] Follow this specific protocol to minimize volume:

  • Isolation: Evacuate the immediate area. The dust may be irritating to the respiratory tract (H335).

  • PPE: Don nitrile gloves (double layer recommended), lab coat, and a P95/N95 respirator or half-mask with organic vapor/acid gas cartridges.

  • Neutralization (Liquids): If the spill is a concentrated liquid solution, apply a spill pillow or calcined clay. Do not use sodium bicarbonate directly on the solid acid as it may generate CO2 aerosols, dispersing the powder.

  • Collection:

    • Solids: Use a HEPA vacuum or wet-wipe method (using water-dampened gauze) to avoid dust generation. Do not dry sweep.

    • Liquids: Absorb with vermiculite or polypropylene pads.

  • Disposal: Place all cleanup materials into a container labeled "Debris contaminated with (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid."

Regulatory & Compliance References

This protocol is grounded in the "Cradle-to-Grave" management principles mandated by the EPA and EU directives.

  • EPA (RCRA): While not explicitly P-listed, this compound falls under the "Generator Knowledge" clause (40 CFR § 262.11). Due to its pharmaceutical structure, it must be managed as a toxic chemical to prevent environmental release [1].

  • OSHA: Handling requires compliance with the Hazard Communication Standard (29 CFR 1910.1200), treating the substance as a "Health Hazard" (Irritant/Target Organ Toxin) [2].

  • Best Practice: The National Research Council recommends incineration for all organic pharmaceutical intermediates to ensure complete destruction of the bioactive ring structure [3].

References
  • U.S. Environmental Protection Agency. (2024).[3] Hazardous Waste Generators: Managing Your Waste. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[3] Hazard Communication Standard: Safety Data Sheets. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

Handling

Personal protective equipment for handling (4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid

Standard Operating Procedure & Safety Protocol: Handling (4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid As a Senior Application Scientist, I recognize that handling specialized biologically active intermediates requires m...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Protocol: Handling (4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid

As a Senior Application Scientist, I recognize that handling specialized biologically active intermediates requires more than just a cursory glance at a safety sheet; it demands a deep understanding of chemical causality and rigorous, self-validating operational workflows.

(4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid (CAS: 173681-12-4) is a piperazine derivative structurally related to bis-dioxopiperazine cardioprotectants and topoisomerase II inhibitors like Dexrazoxane. Because specific toxicological data for novel or intermediate derivatives can be sparse, we must apply a conservative hazard baseline derived from established safety data for its structural analogs[1].

This guide provides drug development professionals with an authoritative, step-by-step framework for Personal Protective Equipment (PPE) selection, operational handling, and disposal.

Hazard Assessment & Causality (The "Why" Behind the Risk)

To build a robust safety protocol, we must first understand the mechanistic nature of the chemical hazards:

  • Dermal and Ocular Toxicity (Category 2/2A): The presence of the acetic acid functional group combined with the dioxopiperazine ring makes this compound a potent localized irritant[2]. The acidic moiety can disrupt the lipid bilayers of the stratum corneum and corneal epithelium, leading to rapid inflammation and erythema upon contact.

  • Inhalation Risks (STOT SE 3): As a dry milled powder, the compound presents a Specific Target Organ Toxicity - Single Exposure risk for respiratory tract irritation[1]. Fine particulates can easily aerosolize during transfer, bypassing nasal cilia and depositing in the upper respiratory tract.

  • Systemic Toxicity: The compound is harmful if swallowed, necessitating strict hygiene controls and the prevention of hand-to-mouth transfer[3].

Quantitative PPE Specifications

The following table outlines the mandatory PPE required for handling this compound, grounded in the causality of its hazard profile.

PPE CategorySpecification / StandardCausality / Rationale
Hand Protection Nitrile, ≥0.11 mm thickness (EN 374 compliant)Nitrile provides superior chemical resistance against carboxylic acids compared to latex. Double-gloving is mandatory for dry powder to prevent dermal exposure if the outer glove is breached by sharp crystalline edges or static cling.
Eye Protection ANSI Z87.1 Safety GogglesPrevents ocular exposure from aerosolized powder or accidental micro-splashes during aqueous/organic solution preparation. Standard safety glasses are insufficient for powder handling.
Body Protection Flame-retardant Lab Coat (NFPA 2112)Protects against systemic absorption via skin. Tyvek sleeves are highly recommended for bulk powder handling to repel electrostatic particulate cling.
Respiratory N95 or P100 Particulate RespiratorRequired if handling the compound outside a primary engineering control (PEC) to filter aerodynamic particles <5 µm.

Experimental Workflows: Step-by-Step Methodologies

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety condition has been actively verified.

Protocol A: Dry Powder Weighing and Transfer
  • Environmental Validation: Verify that the chemical fume hood or ventilated balance enclosure is operating at a face velocity of 80-100 feet per minute (fpm) via the digital monitor. Causality: Ensuring containment is active before opening the vial prevents initial exposure.

  • Static Elimination: Place an anti-static bar or zero-ion generator near the analytical balance. Causality: Piperazine derivatives often exhibit high electrostatic charge; neutralizing the field prevents the powder from "jumping" out of the weigh boat and contaminating the user's gloves or the balance draft shield.

  • Donning PPE: Equip double nitrile gloves, safety goggles, and a standard lab coat.

  • Transfer: Using a grounded stainless-steel spatula, slowly transfer the (4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid into a conductive anti-static weigh boat.

  • Decontamination: Wipe down the spatula and balance draft shield with a 10% ethanol/water solution. Causality: The mixed solvent effectively dissolves the acetic acid derivative without causing rapid, uncontrolled evaporation that could re-aerosolize the compound.

Protocol B: Solution Preparation and Labeling
  • Solvent Addition: Transfer the pre-weighed powder into a volumetric flask inside the fume hood. Slowly add the diluent (e.g., DMSO or buffered aqueous solution) while swirling.

  • Venting: If exothermic dissolution occurs, allow the flask to vent inside the hood for 60 seconds before capping.

  • Compliance Labeling: Seal the container and immediately apply a label detailing the product identifier, signal word ("Warning"), and hazard statements, strictly adhering to the OSHA Hazard Communication Standard (29 CFR 1910.1200)[4]. Causality: Immediate labeling prevents downstream exposure risks to other laboratory personnel, ensuring a closed-loop safety culture.

Spill Response and Disposal Plans

In the event of a breach in containment, follow these targeted recovery protocols:

Powder Spill Protocol:

  • Isolate: Evacuate the immediate 1-meter radius.

  • Dampen (Critical Step): Do NOT dry sweep. Dry sweeping aerosolizes the fine particulate, exacerbating inhalation risks[5]. Instead, gently mist a disposable absorbent pad with water or 10% ethanol and lay it over the spill. Causality: Dampening lowers the aerodynamic diameter of the particles, binding them to the pad and preventing aerosolization.

  • Collect: Wipe inward from the edges to prevent spreading. Place the contaminated pads into a hazardous waste bag.

Liquid Spill Protocol:

  • Absorb: Cover the spill with a universal binder or diatomaceous earth[3]. Causality: Diatomaceous earth has a massive surface-area-to-volume ratio, rapidly sequestering the acidic solution and preventing off-gassing.

  • Neutralize: Wipe the surface with a mild alkaline solution (e.g., 1% sodium bicarbonate) to neutralize residual acetic acid, followed by a distilled water rinse.

  • Disposal: Dispose of all materials via a licensed hazardous waste contractor for high-temperature incineration[2].

Mandatory Visualization: Safety Decision Tree

G Start Risk Assessment: (4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid State Determine Physical State Start->State Powder Dry Powder Handling State->Powder Solid Form Liquid Solution / Reagent Handling State->Liquid Aqueous / Organic Eng1 Ventilated Balance Enclosure or Chemical Fume Hood Powder->Eng1 Eng2 Chemical Fume Hood (Standard Draft) Liquid->Eng2 PPE1 PPE: Double Nitrile Gloves, Goggles, P100 Respirator, Tyvek Sleeves Eng1->PPE1 PPE2 PPE: Single Nitrile Gloves, Safety Glasses, Standard Lab Coat Eng2->PPE2 Spill Spill Event Detected PPE1->Spill PPE2->Spill SpillPowder Powder Spill: Dampen with wet absorbent. Do not sweep. Spill->SpillPowder If Solid SpillLiquid Liquid Spill: Absorb with diatomite or universal binder. Spill->SpillLiquid If Liquid Disp Hazardous Waste Disposal (Incineration preferred) SpillPowder->Disp SpillLiquid->Disp

Figure 1: Operational Workflow and Spill Response Decision Tree for Piperazine Derivatives.

References

  • Occupational Safety and Health Administration (OSHA). "Enforcement of OSHA's Hazard Communication Standard in the construction industry." OSHA.gov. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
(4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid
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Reactant of Route 2
(4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid
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